Product packaging for 2-(Naphthalen-2-yloxy)acetonitrile(Cat. No.:CAS No. 104097-35-0)

2-(Naphthalen-2-yloxy)acetonitrile

Cat. No.: B1363761
CAS No.: 104097-35-0
M. Wt: 183.21 g/mol
InChI Key: YVRXIVWRURPCRV-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)acetonitrile is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B1363761 2-(Naphthalen-2-yloxy)acetonitrile CAS No. 104097-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-yloxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRXIVWRURPCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364442
Record name 2-(naphthalen-2-yloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104097-35-0
Record name 2-(naphthalen-2-yloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Naphthalen-2-yloxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 2-(naphthalen-2-yloxy)acetonitrile, a key intermediate in the development of various pharmacologically active molecules. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document details the reaction mechanism, provides a comprehensive experimental protocol, and presents expected analytical data for the target compound.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 2-naphthol (naphthalen-2-ol) acts as the nucleophile, attacking an electrophilic haloacetonitrile.

The overall reaction can be summarized as follows:

Step 1: Deprotonation of 2-Naphthol 2-Naphthol is deprotonated by a suitable base to form the more nucleophilic 2-naphthoxide anion.

Step 2: Nucleophilic Attack The 2-naphthoxide anion attacks the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide and forming the desired ether product, this compound.

A visual representation of this synthetic workflow is provided below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification 2-Naphthol 2-Naphthol Reaction_Vessel Reaction in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) 2-Naphthol->Reaction_Vessel Haloacetonitrile Haloacetonitrile (e.g., Chloroacetonitrile) Haloacetonitrile->Reaction_Vessel Base Base (e.g., K2CO3, NaH) Base->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Purification Purification (e.g., Recrystallization, Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Figure 1. Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis and adapted for the specific reactants. Researchers should optimize reaction conditions as needed.

Materials:

  • 2-Naphthol

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium Carbonate (anhydrous, finely powdered) or Sodium Hydride

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Apparatus for filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-naphthol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add a suitable volume of anhydrous DMF or acetonitrile to dissolve the reactants.

  • Addition of Electrophile: To the stirred suspension, add chloroacetonitrile (1.1 - 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

The following table outlines the key quantitative parameters for the synthesis of this compound. Expected values are based on typical Williamson ether syntheses and may vary based on specific reaction conditions and scale.

ParameterReactant/ProductValue
Molecular Weight 2-Naphthol144.17 g/mol
Chloroacetonitrile75.50 g/mol
Potassium Carbonate138.21 g/mol
This compound183.21 g/mol
Stoichiometry 2-Naphthol1.0 eq
Chloroacetonitrile1.1 - 1.2 eq
Potassium Carbonate1.5 - 2.0 eq
Expected Yield This compound75-90%
Physical Appearance This compoundOff-white to pale yellow solid

Characterization and Analytical Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The expected data are as follows:

¹H NMR Spectroscopy:

  • Aromatic Protons: Multiple signals in the range of δ 7.2-7.9 ppm, corresponding to the seven protons of the naphthalene ring system.

  • Methylene Protons: A singlet at approximately δ 4.8-5.0 ppm, corresponding to the two protons of the -O-CH₂-CN group.

¹³C NMR Spectroscopy:

  • Naphthalene Carbons: Multiple signals in the aromatic region (δ 110-155 ppm).

  • Nitrile Carbon: A signal around δ 115-120 ppm.

  • Methylene Carbon: A signal for the -O-CH₂-CN carbon at approximately δ 55-60 ppm.

Infrared (IR) Spectroscopy:

  • C≡N Stretch: A sharp, characteristic absorption band in the region of 2240-2260 cm⁻¹.

  • C-O-C Stretch: An absorption band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Signals in the region of 1500-1600 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 183.21).

The logical relationship for the synthesis can be visualized as a sequence of transformations.

Logical_Relationship cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Naphthol 2-Naphthol Naphthoxide 2-Naphthoxide Anion Naphthol->Naphthoxide + Base Haloacetonitrile Haloacetonitrile Product This compound Base Base Naphthoxide->Product + Haloacetonitrile (SN2 Reaction)

Figure 2. Logical steps in the synthesis of this compound.

This technical guide provides a solid foundation for the successful synthesis and characterization of this compound. The provided experimental protocol, coupled with the expected analytical data, should enable researchers to efficiently produce and verify this valuable chemical intermediate.

Spectroscopic and Synthetic Profile of 2-(Naphthalen-2-yloxy)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound 2-(Naphthalen-2-yloxy)acetonitrile. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents predicted spectroscopic values based on analogous compounds and established principles of organic chemistry. A detailed, generalized experimental protocol for its synthesis via the Williamson ether synthesis is also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and typical chemical shift and absorption frequency ranges.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.8-7.9m3HAr-H
~7.4-7.5m2HAr-H
~7.2-7.3m2HAr-H
~5.0s2HO-CH₂-CN

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~155Ar-C-O
~134Ar-C (quaternary)
~130Ar-CH
~129Ar-C (quaternary)
~128Ar-CH
~127Ar-CH
~125Ar-CH
~120Ar-CH
~118Ar-CH
~115-CN (nitrile)
~108Ar-CH
~55O-CH₂-CN

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~2250C≡N stretch (nitrile)
~1600, 1500, 1450Aromatic C=C stretch
~1250Aryl-O-C stretch (asymmetric)
~1050Aryl-O-C stretch (symmetric)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIon
183.07[M]⁺ (Molecular Ion)
143.06[M - CH₂CN]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis, a well-established method for preparing ethers. This involves the reaction of an alkoxide (in this case, the naphthoxide generated from 2-naphthol) with an alkyl halide (bromoacetonitrile).

Materials:

  • 2-Naphthol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Bromoacetonitrile (or Chloroacetonitrile)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Deprotonation of 2-Naphthol: To a solution of 2-naphthol (1.0 eq) in anhydrous acetone or DMF, add powdered sodium hydroxide or potassium hydroxide (1.1 eq).

  • Reaction Mixture: Stir the resulting mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the sodium or potassium 2-naphthoxide salt.

  • Addition of Haloacetonitrile: To the stirred suspension, add bromoacetonitrile (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between dichloromethane or ethyl acetate and water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity, comparing the obtained data with the predicted values.

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis and characterization of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2-Naphthol 2-Naphthol Deprotonation Deprotonation 2-Naphthol->Deprotonation Base (NaOH or KOH) Base (NaOH or KOH) Base (NaOH or KOH)->Deprotonation Bromoacetonitrile Bromoacetonitrile Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) Bromoacetonitrile->Nucleophilic Substitution (SN2) Deprotonation->Nucleophilic Substitution (SN2) Forms Naphthoxide Work-up & Purification Work-up & Purification Nucleophilic Substitution (SN2)->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: Williamson Ether Synthesis of this compound.

G Experimental Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Quenching & Extraction Quenching & Extraction Reaction Monitoring (TLC)->Quenching & Extraction Reaction Complete Purification (Column Chromatography) Purification (Column Chromatography) Quenching & Extraction->Purification (Column Chromatography) Characterization Characterization Purification (Column Chromatography)->Characterization End End Characterization->End

Caption: General workflow for synthesis and analysis.

The Biological Potential of 2-(Naphthalen-2-yloxy)acetonitrile: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Exploration of a Naphthalene Derivative and its Therapeutic Promise

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Within this broad class of compounds, 2-(naphthalen-2-yloxy)acetonitrile represents a molecule of interest, distinguished by a cyanomethyl group attached to the naphthalene core via an ether linkage. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close structural analogs, offering insights for researchers and professionals in drug development.

Distinction from Structural Isomers

It is crucial to distinguish this compound from its more extensively studied structural isomer, 2-(naphthalen-2-yl)acetonitrile. The latter compound, which features a direct carbon-carbon bond between the naphthalene ring and the acetonitrile moiety, has been identified as a c-Myc protein inhibitor with potential applications in oncology and the treatment of central nervous system disorders. The presence of an ether linkage in this compound significantly alters its electronic and conformational properties, suggesting a distinct biological activity profile.

cluster_0 Structural Comparison cluster_1 Key Structural Difference A This compound (Ether Linkage) B 2-(Naphthalen-2-yl)acetonitrile (Direct C-C Bond) C Naphthalene-O-CH2CN D Naphthalene-CH2CN C->D vs. MTT_Assay_Workflow start Start seed_cells Seed HeLa Cells (5000 cells/well) start->seed_cells treat_compound Add Naphthalen-2-yloxy Derivative (0.31-3.16 µM/mL) seed_cells->treat_compound incubate_24h Incubate for 24 hours treat_compound->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_mtt Incubate for Formazan Production add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance at 575 nm solubilize->read_absorbance analyze_data Analyze Data (Cell Viability) read_absorbance->analyze_data end End analyze_data->end Synthesis_Workflow start Start reactants 2-Naphthol + Base + Haloacetonitrile start->reactants reaction Williamson Ether Synthesis (Nucleophilic Substitution) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

An In-depth Technical Guide to 2-(Naphthalen-2-yloxy)acetonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-(naphthalen-2-yloxy)acetonitrile derivatives and their close analogs. The content is intended for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific research on this compound, this guide draws upon data from structurally related naphthalen-2-yloxy acetamide and other naphthalene derivatives to provide insights into the potential of this chemical scaffold.

Core Structure and Analogs

The core structure of interest is this compound. This guide also explores analogs where the acetonitrile moiety is replaced by an acetamide or other functional groups, providing a broader understanding of the therapeutic potential of the naphthalen-2-yloxy scaffold.

Synthesis of Naphthalen-2-yloxy Derivatives

The synthesis of naphthalen-2-yloxy derivatives typically starts from 2-naphthol. A general synthetic pathway involves the alkylation of 2-naphthol with a suitable halo-acetyl derivative followed by functional group transformations.

General Synthetic Scheme:

G naphthol 2-Naphthol intermediate 2-(Naphthalen-2-yloxy)acetate ester naphthol->intermediate Base (e.g., K2CO3) reagent1 Halo-acetyl derivative (e.g., ClCH2COOR) reagent1->intermediate amide 2-(Naphthalen-2-yloxy)acetamide derivative intermediate->amide reagent2 Amine (R2NH2) reagent2->amide nitrile This compound derivative amide->nitrile reagent3 Dehydrating agent (e.g., SOCl2, P2O5) reagent3->nitrile G start Start: 6-hydroxy-3,4-dihydroquinolin-2(1H)-one and ethyl 2-chloroacetate step1 Step 1: Reflux in acetone with K2CO3 start->step1 intermediate Intermediate: Ethyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetate step1->intermediate step2 Step 2: Hydrolysis with LiOH in THF/H2O intermediate->step2 acid Intermediate: 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid step2->acid step3 Step 3: Amide coupling with naphthalen-2-amine using EDC, HOBt, and Et3N in DMF acid->step3 product Final Product: Compound 18 step3->product G cluster_0 Potential Drug Target cluster_1 Signaling Cascade cluster_2 Cellular Response drug Naphthalene Derivative raf Raf Kinase drug->raf Inhibition mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival

A Comprehensive Technical Guide to the Solubility of 2-(Naphthalen-2-yloxy)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Naphthalen-2-yloxy)acetonitrile, a key intermediate in the synthesis of various organic compounds. Due to the limited availability of publicly available quantitative solubility data for this specific compound, this guide focuses on providing detailed experimental protocols for researchers to determine its solubility in various organic solvents. The methodologies outlined herein are established and widely used in the pharmaceutical and chemical industries for characterizing the physicochemical properties of novel compounds. This document serves as a practical resource for scientists and researchers, enabling them to generate reliable solubility data essential for process development, formulation, and other research applications.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules. Understanding its solubility in a range of organic solvents is crucial for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation. Solubility is a fundamental physical property that dictates how a compound will behave in a given solvent system, impacting reaction kinetics, yield, and purity of the final product.

While qualitative assessments indicate that this compound is soluble in common organic solvents, this guide addresses the need for quantitative data by providing detailed, step-by-step experimental procedures.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₉NO
Molecular Weight183.21 g/mol
AppearanceSolid
Melting PointNot available
Boiling PointNot available
InChIKeyYVRXIVWRURPCRV-UHFFFAOYSA-N[1]

Quantitative Solubility Data

At the time of publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in public literature. Therefore, this section provides a template for researchers to systematically record their experimentally determined solubility data. The following table can be used to document solubility in various solvents at different temperatures, which is a critical parameter as solubility is often temperature-dependent.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method UsedObservations
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
Acetonitrile
Toluene
User-defined

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Conical flasks or vials with screw caps

  • Shaking incubator or magnetic stirrer with hotplate

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Evaporating dish or pre-weighed vial

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used.

  • Sample Collection and Filtration:

    • Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.

    • Carefully withdraw a specific volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved micro-particles. This step is crucial for accuracy.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

    • Once the solvent is completely removed, place the dish or vial in an oven at a temperature below the melting point of the compound to ensure all residual solvent is removed.

    • Cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final constant weight.

    • The solubility can then be expressed in g/L or mol/L.

Gravimetric_Method_Workflow cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Seal container prep1->prep2 prep3 Agitate at constant temperature prep2->prep3 sample1 Allow solids to settle prep3->sample1 Equilibration sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 analysis1 Transfer known volume to pre-weighed dish sample3->analysis1 Clear Filtrate analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry to constant weight analysis2->analysis3 analysis4 Weigh residue analysis3->analysis4 calc1 Calculate mass of solute analysis4->calc1 calc2 Determine solubility (g/L or mol/L) calc1->calc2

Gravimetric Method Workflow
Shake-Flask Method with UV-Vis Spectroscopy

The shake-flask method is a widely used technique, especially in the pharmaceutical industry. When combined with UV-Vis spectroscopy for quantification, it can be a relatively rapid and reliable method, provided the solute has a chromophore that absorbs UV or visible light.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with Teflon-lined caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a known volume of the solvent in a vial.

    • Seal the vial and place it in a shaking incubator at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Sample Processing:

    • After the incubation period, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a sample of the clear supernatant.

  • UV-Vis Analysis:

    • Dilute the supernatant with a known factor using the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

Shake_Flask_UV_Vis_Workflow cluster_cal Calibration Curve Preparation cluster_sat Saturated Solution Preparation cluster_ana Analysis cluster_res Result Calculation cal1 Prepare standard solutions cal2 Measure absorbance at λmax cal1->cal2 cal3 Plot Absorbance vs. Concentration cal2->cal3 res1 Determine concentration from calibration curve cal3->res1 sat1 Add excess solute to solvent sat2 Shake at constant temperature sat1->sat2 sat3 Centrifuge to pellet solid sat2->sat3 ana1 Withdraw supernatant sat3->ana1 ana2 Dilute supernatant ana1->ana2 ana3 Measure absorbance ana2->ana3 ana3->res1 res2 Apply dilution factor res1->res2 res3 Obtain solubility res2->res3

Shake-Flask UV-Vis Workflow

Conclusion

This technical guide has provided a framework for the systematic determination of the solubility of this compound in organic solvents. While published quantitative data is scarce, the detailed experimental protocols for the gravimetric and shake-flask UV-Vis methods empower researchers to generate this critical data in-house. Accurate solubility data is indispensable for the efficient design of synthetic routes, optimization of reaction conditions, and development of purification strategies. The methodologies and data logging templates provided herein are intended to serve as a valuable resource for scientists and engineers working with this compound.

References

2-(Naphthalen-2-yloxy)acetonitrile: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Naphthalen-2-yloxy)acetonitrile is a valuable bifunctional molecule that serves as a versatile building block in the synthesis of a wide array of complex organic compounds. Its structure, incorporating a naphthalene moiety, an ether linkage, and a nitrile group, offers multiple reaction sites for constructing diverse molecular architectures, particularly heterocyclic systems of medicinal interest. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound in organic synthesis, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in the laboratory.

Introduction

The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous naphthalene-containing compounds exhibiting a broad spectrum of biological activities. The introduction of an oxoacetonitrile moiety to the 2-position of the naphthalene ring system via an ether linkage affords this compound, a compound with significant potential as a synthetic intermediate. The nitrile group can be readily transformed into various functional groups, including amines, carboxylic acids, and, notably, five-membered heterocycles such as tetrazoles, oxadiazoles, and triazoles. These heterocyclic motifs are prevalent in a multitude of marketed drugs and clinical candidates. This guide aims to provide a detailed technical resource on the synthesis and synthetic utility of this promising building block.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While experimental spectroscopic data is not widely published, predicted data offers valuable insights for characterization.

PropertyValue
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data Predicted Values
¹H-NMR (CDCl₃, 400 MHz) δ 7.8-7.2 (m, 7H, Ar-H), 4.8 (s, 2H, O-CH₂-CN)
¹³C-NMR (CDCl₃, 100 MHz) δ 155.0 (Ar-C-O), 134.5, 129.5, 128.0, 127.8, 127.0, 126.5, 124.0, 118.0, 108.0 (Ar-C), 116.0 (CN), 55.0 (O-CH₂)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2250 (C≡N), ~1250 (Ar-O-C), ~1100 (C-O)
Mass Spectrum (EI) m/z 183 (M⁺), 143, 115

Table 2: Predicted Spectroscopic Data for this compound.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetonitrile by the naphthoxide ion generated from 2-naphthol.

Reaction Scheme

G cluster_0 Synthesis of this compound Reactant1 2-Naphthol Intermediate Naphthoxide Ion Reactant1->Intermediate Reactant2 Base (e.g., K₂CO₃, NaH) Reactant2->Intermediate Reactant3 Haloacetonitrile (e.g., Bromoacetonitrile) Product This compound Reactant3->Product Solvent Solvent (e.g., Acetone, DMF) Solvent->Product Intermediate->Product SN2 Reaction

Figure 1: Synthetic pathway for this compound.
Detailed Experimental Protocol (Analogous Procedure)

This protocol is based on established procedures for the Williamson ether synthesis with 2-naphthol and provides a reliable method for the preparation of the title compound.

Materials:

  • 2-Naphthol (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous

  • Bromoacetonitrile (1.1 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of 2-naphthol in anhydrous acetone (or DMF) is added anhydrous potassium carbonate.

  • The resulting suspension is stirred at room temperature for 30 minutes.

  • Bromoacetonitrile is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Applications in Organic Synthesis: A Gateway to Heterocycles

The nitrile functionality of this compound is a versatile handle for the construction of various nitrogen-containing heterocycles. These heterocycles are of significant interest in drug discovery due to their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Synthesis of Tetrazole Derivatives

The [3+2] cycloaddition of an azide source with the nitrile group is a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.

G cluster_1 Synthesis of Tetrazole Derivatives StartMat This compound Product 5-((Naphthalen-2-yloxy)methyl)-1H-tetrazole StartMat->Product Reagent Azide Source (e.g., NaN₃, TMSN₃) Reagent->Product Catalyst Catalyst (e.g., ZnCl₂, NH₄Cl) Catalyst->Product

Figure 2: General pathway to tetrazole derivatives.
Synthesis of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles can be synthesized from nitriles through a two-step process involving the formation of an amidoxime intermediate followed by cyclization with an acylating agent.

G cluster_2 Synthesis of 1,2,4-Oxadiazole Derivatives StartMat This compound Intermediate N'-hydroxy-2-(naphthalen-2-yloxy)acetimidamide (Amidoxime) StartMat->Intermediate Reagent1 Hydroxylamine (NH₂OH) Reagent1->Intermediate Product 3-((Naphthalen-2-yloxy)methyl)-5-substituted-1,2,4-oxadiazole Intermediate->Product Cyclization Reagent2 Acylating Agent (e.g., Acyl Chloride, Anhydride) Reagent2->Product

Figure 3: General pathway to 1,2,4-oxadiazole derivatives.
Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles from nitriles can be achieved through reaction with a hydrazide to form an N-acylamidrazone, which then undergoes cyclization.

G cluster_3 Synthesis of 1,2,4-Triazole Derivatives StartMat This compound Intermediate1 2-(Naphthalen-2-yloxy)acetimidohydrazide StartMat->Intermediate1 Reagent1 Hydrazine Reagent1->Intermediate1 Product 3-((Naphthalen-2-yloxy)methyl)-5-substituted-1H-1,2,4-triazole Intermediate1->Product Cyclization Reagent2 Orthoester or Acyl Chloride Reagent2->Product

Figure 4: General pathway to 1,2,4-triazole derivatives.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its straightforward preparation via Williamson ether synthesis and the reactivity of its nitrile group make it an attractive starting material for the synthesis of a variety of complex molecules, particularly medicinally relevant heterocyclic compounds. The synthetic pathways outlined in this guide provide a foundation for researchers to explore the full potential of this valuable intermediate in the development of novel chemical entities for drug discovery and other applications. Further investigation into the specific reaction conditions and substrate scope for the synthesis of various derivatives from this compound is warranted and promises to yield a rich area of chemical exploration.

Methodological & Application

Synthesis of 2-(Naphthalen-2-yloxy)acetonitrile from 2-Naphthol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(naphthalen-2-yloxy)acetonitrile from 2-naphthol. The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol offers a straightforward approach for researchers requiring this versatile intermediate for applications in medicinal chemistry and materials science. Included are a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable chemical intermediate, featuring a naphthalene core structure linked to an acetonitrile moiety via an ether bond. This unique combination of functional groups makes it a precursor for a variety of more complex molecules. Naphthalene derivatives are of significant interest in drug discovery, with applications as inhibitors of various enzymes and as scaffolds for the development of novel therapeutic agents. The synthesis of this compound is a key step in accessing a range of these potentially bioactive compounds. The protocol detailed herein follows the principles of the Williamson ether synthesis, a nucleophilic substitution reaction (SN2) between an alkoxide (in this case, the naphthoxide generated from 2-naphthol) and an alkyl halide (chloroacetonitrile).[1][2]

Reaction Scheme

Quantitative Data Summary

ParameterValue
Reactants
2-Naphthol1.0 eq
Chloroacetonitrile1.2 eq
Potassium Carbonate (K₂CO₃)1.5 eq
Solvent Acetone
Reaction Temperature Reflux (approx. 56 °C)
Reaction Time 8 - 12 hours
Product Molar Mass 183.21 g/mol
Product Melting Point 76 °C[3]
Typical Yield 85 - 95% (Estimated)

Experimental Protocol

Materials:

  • 2-Naphthol

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Deionized Water

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent and Reagent Addition: Add anhydrous acetone to the flask to create a stirrable suspension. While stirring, add chloroacetonitrile (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium chloride salts and wash the solid residue with a small amount of acetone.

    • Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude product in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a crystalline solid.

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.75 (m, 3H, Ar-H), 7.50-7.40 (m, 2H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 4.90 (s, 2H, O-CH₂-CN).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 134.5, 130.0, 129.5, 128.0, 127.5, 127.0, 125.0, 118.0, 115.0, 108.0, 55.0.

  • IR (KBr, cm⁻¹): 3060 (Ar C-H stretch), 2250 (C≡N stretch), 1600, 1510 (Ar C=C stretch), 1250 (Ar-O-C stretch).

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-Naphthol, Chloroacetonitrile, K₂CO₃ in Acetone Reflux Reflux (8-12h) Reactants->Reflux Heat Cool Cool to RT Reflux->Cool Filter Filter Salts Cool->Filter Evaporate Evaporate Acetone Filter->Evaporate Extract Ethyl Acetate Extraction & Washes Evaporate->Extract Dry Dry with MgSO₄ Extract->Dry Evaporate_Final Evaporate Solvent Dry->Evaporate_Final Recrystallize Recrystallization Evaporate_Final->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Naphthol 2-Naphthol Naphthoxide Naphthoxide Anion (Nucleophile) Naphthol->Naphthoxide Base Base K₂CO₃ Base->Naphthoxide Product This compound Naphthoxide->Product SN2 Attack Chloroacetonitrile Chloroacetonitrile (Electrophile) Chloroacetonitrile->Product

Caption: Logical relationship of the Williamson ether synthesis mechanism.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(Naphthalen-2-yloxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(naphthalen-2-yloxy)acetonitrile, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is a palladium-catalyzed Buchwald-Hartwig type C-O cross-coupling reaction between 2-naphthol and 2-bromoacetonitrile. This method offers a potentially efficient and high-yielding approach to the target molecule under relatively mild conditions. This document outlines the reaction mechanism, provides a detailed experimental protocol, and includes expected characterization data.

Introduction

This compound is an important organic intermediate. The naphthalene moiety is a common scaffold in pharmacologically active compounds, and the oxyacetonitrile group can serve as a versatile handle for further chemical transformations. Traditional methods for the synthesis of aryl ethers, such as the Williamson ether synthesis, often require harsh conditions and may have limited substrate scope. The palladium-catalyzed Buchwald-Hartwig C-O coupling reaction has emerged as a powerful and general method for the formation of carbon-oxygen bonds, offering milder reaction conditions and broader functional group tolerance.[1] This protocol focuses on the application of this modern synthetic methodology to the preparation of this compound.

Reaction Scheme

The palladium-catalyzed synthesis of this compound proceeds via the cross-coupling of 2-naphthol and 2-bromoacetonitrile.

Caption: General reaction scheme for the palladium-catalyzed synthesis of this compound.

Catalytic Cycle

The reaction is believed to proceed through a standard Buchwald-Hartwig C-O coupling catalytic cycle.

Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-O-Pd(II)-X) Pd0->OxAdd Ar-X LigandEx Ligand Exchange (Ar-O-Pd(II)-OR') OxAdd->LigandEx R'-OH, Base RedElim Reductive Elimination (Ar-OR') LigandEx->RedElim RedElim->Pd0 Product (Ar-OR')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Experimental Protocol

This protocol is based on established procedures for palladium-catalyzed O-alkylation of phenols. Optimization may be required to achieve the highest yields for this specific transformation.

Materials:

  • 2-Naphthol

  • 2-Bromoacetonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add 2-naphthol (1.0 mmol, 1.0 equiv.), cesium carbonate (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask, followed by 2-bromoacetonitrile (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

Table 1: Reactant and Reagent Quantities

CompoundMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Naphthol144.171.0144.2 mg1.0
2-Bromoacetonitrile119.951.2143.9 mg1.2
Palladium(II) acetate224.490.024.5 mg0.02
Xantphos578.680.0423.1 mg0.04
Cesium carbonate325.821.5488.7 mg1.5
Toluene--5 mL-

Table 2: Predicted Characterization Data for this compound

TechniqueExpected Data
¹H NMR Predicted δ (ppm) in CDCl₃: Aromatic protons of the naphthalene ring (approx. 7.2-7.9 ppm, 7H), singlet for the methylene protons (-OCH₂CN) (approx. 4.8-5.0 ppm, 2H).
¹³C NMR Predicted δ (ppm) in CDCl₃: Carbons of the naphthalene ring (approx. 110-135 ppm), nitrile carbon (-CN) (approx. 115-120 ppm), methylene carbon (-OCH₂) (approx. 55-65 ppm).
IR Expected ν (cm⁻¹): Aromatic C-H stretching (approx. 3050-3100 cm⁻¹), C≡N stretching (a sharp band around 2250 cm⁻¹), C-O-C stretching (approx. 1200-1250 cm⁻¹).
Mass Spec (EI) Expected m/z: Molecular ion [M]⁺ at approximately 183.07.
Appearance Expected to be a solid at room temperature.

Note: The spectral data provided are predicted and should be confirmed by experimental analysis of the synthesized compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow Start Start Setup Reaction Setup: - 2-Naphthol - Cs₂CO₃ - Pd(OAc)₂ - Xantphos - Under Inert Atmosphere Start->Setup Addition Add Anhydrous Toluene and 2-Bromoacetonitrile Setup->Addition Reaction Heat at 100 °C (12-24h) Addition->Reaction Workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite Reaction->Workup Purification Purification: - Concentrate Filtrate - Column Chromatography Workup->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization End End Product Characterization->End

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • 2-Bromoacetonitrile is a lachrymator and is toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Toluene is a flammable and toxic solvent.

  • Always work under an inert atmosphere when handling air-sensitive reagents.

Conclusion

The described palladium-catalyzed protocol offers a modern and potentially efficient method for the synthesis of this compound. This approach is expected to provide good yields and be tolerant of various functional groups. The provided protocol and characterization data serve as a valuable resource for researchers in organic synthesis and drug development. Experimental validation and optimization are recommended to tailor the procedure for specific laboratory conditions and scales.

References

Application Note & Protocol: Quantification of 2-(Naphthalen-2-yloxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative analysis of 2-(Naphthalen-2-yloxy)acetonitrile. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) with UV detection, owing to its robustness and widespread availability. A secondary method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented as a complementary or alternative approach, particularly for its high specificity.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for the analysis of structurally similar compounds, such as 2-naphthylacetonitrile, and is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol: HPLC-UV

1.1.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered and degassed prior to use.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 220 nm (based on the absorbance maxima of the naphthalene chromophore)
Run Time Approximately 10 minutes

1.1.2. Reagent and Sample Preparation

  • Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Filter through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication or vacuum.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation (Bulk Drug): Accurately weigh approximately 100 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.

  • Sample Preparation (Pharmaceutical Formulation):

    • Weigh and finely powder a representative number of tablets (or measure the volume of a liquid formulation) equivalent to 100 mg of this compound.

    • Transfer the powdered tablets or liquid formulation to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase, mix well, and allow any excipients to settle.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilute the filtrate with the mobile phase if necessary to achieve a concentration within the calibration range.

1.1.3. Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

ParameterSpecification
Linearity R² ≥ 0.999 over the concentration range of 1-100 µg/mL
Accuracy 98.0% - 102.0% recovery
Precision Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision
Limit of Detection (LOD) To be determined experimentally (typically S/N ratio of 3:1)
Limit of Quantification (LOQ) To be determined experimentally (typically S/N ratio of 10:1)
Specificity The peak for this compound should be well-resolved from any impurities or excipients.
HPLC Workflow Diagram```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagent & Mobile Phase Preparation hplc HPLC System reagents->hplc Mobile Phase standards Standard Solution Preparation standards->hplc Standards samples Sample Preparation samples->hplc Samples chromatography Chromatographic Separation hplc->chromatography detection UV Detection (220 nm) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical flow of selecting an analytical method based on the specific requirements of the analysis.

Method_Selection cluster_primary Primary Method cluster_secondary Confirmatory/Specialized Method start Analytical Need: Quantification of This compound hplc HPLC-UV start->hplc Routine Analysis Bulk Material gcms GC-MS start->gcms High Specificity Needed Trace Analysis hplc_adv Advantages: - Robust - Widely Available - Good for Routine QC hplc->hplc_adv gcms_adv Advantages: - High Specificity - Good for Trace Analysis - Confirmatory Identity gcms->gcms_adv

Caption: Logical diagram for analytical method selection.

Application Note: HPLC Purity Analysis of 2-(Naphthalen-2-yloxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Naphthalen-2-yloxy)acetonitrile is an aromatic ether derivative with potential applications as an intermediate in the synthesis of various chemical products and pharmaceuticals. As with any compound intended for further use in regulated industries, particularly drug development, the accurate determination of purity is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of synthesized compounds.

This application note details a robust reverse-phase HPLC (RP-HPLC) method for the determination of the purity of this compound. The protocol provides a reliable and reproducible approach for separating the main component from potential process-related impurities and degradation products.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The conditions provided below are a starting point and may be optimized as needed.

Table 1: HPLC Chromatographic Conditions

ParameterValue
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (HPLC Grade)[1]
Gradient Elution 0-2 min: 60% B; 2-15 min: 60% to 90% B; 15-18 min: 90% B; 18-20 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions

a) Mobile Phase Preparation:

  • Measure the required volumes of deionized water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Degas both solvents separately using a vacuum filtration system or by sonication for 15-20 minutes to remove dissolved gases, which can cause baseline noise and pump issues.

  • Place the mobile phase reservoirs in the appropriate positions on the HPLC system.

b) Standard Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile (diluent) to the flask and sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add diluent to the mark and mix thoroughly by inverting the flask several times.

c) Sample Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 12.5 mg of the this compound sample to be tested into a 25 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation protocol.

  • Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[2][3] Discard the first few drops of the filtrate before collecting the sample for analysis.

HPLC System Setup and Analysis Sequence
  • Equilibrate the HPLC system with the initial mobile phase composition (60% Acetonitrile) until a stable baseline is achieved.

  • Perform a blank injection (diluent only) to ensure the system is clean and free of contaminants.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the prepared sample solution to determine its purity profile.

  • Data is typically analyzed using the area percent method, where the area of each impurity peak is expressed as a percentage of the total peak area.

HPLC_Workflow HPLC Analysis Workflow for Purity Determination cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_standard Prepare Reference Standard Solution inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Test Sample Solution inject_sample Inject Filtered Sample Solution prep_sample->inject_sample prep_mobile Prepare & Degas Mobile Phases equilibrate Equilibrate HPLC System (Stable Baseline) prep_mobile->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_standard inject_standard->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Area % Purity = (Area_Main / Area_Total) * 100 integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC purity analysis.

Results and Data Presentation

The described HPLC method successfully separates the main this compound peak from potential impurities. The retention time for the main compound under these conditions is expected to be approximately 10.5 minutes. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Table 2: Representative Quantitative Purity Analysis Data

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
14.215,8000.08Impurity 1 (e.g., 2-Naphthol)
28.935,5500.18Impurity 2 (Unknown)
310.519,700,50099.65This compound
412.117,8000.09Impurity 3 (Unknown)
Total -19,769,650 100.00 -

Note: The data presented is for illustrative purposes only. Actual results may vary.

This method demonstrates high resolution and sensitivity, capable of detecting impurities at levels below 0.1%. A patent for a related compound, 2-naphthylacetonitrile, indicates that a purity of not less than 95 area % is often required, with preferred purities exceeding 99 area %.[4][5] The hypothetical results in Table 2 would meet these stringent requirements.

Purity_Logic Logical Diagram for Purity Assessment cluster_input cluster_process cluster_output cluster_result raw_sample This compound (Batch Sample) hplc HPLC Analysis raw_sample->hplc ref_std Reference Standard (>99.9% Pure) ref_std->hplc chromatogram Chromatogram (Peak Data) hplc->chromatogram purity_calc Purity Calculation (Area %) chromatogram->purity_calc result Purity Specification (e.g., >99.5%) purity_calc->result

Caption: Logical flow of purity assessment.

Conclusion

The reverse-phase HPLC method detailed in this application note is a precise, reliable, and robust tool for the purity assessment of this compound. The protocol is straightforward, utilizing common HPLC instrumentation and reagents. This method is well-suited for quality control in research, process development, and manufacturing environments, ensuring that the compound meets the high-purity standards required for its intended applications.

References

Application Notes and Protocols: 2-(Naphthalen-2-yloxy)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Naphthalen-2-yloxy)acetonitrile is a bicyclic aromatic ether with a nitrile functional group. While this specific molecule is not extensively documented as a standalone therapeutic agent in publicly available literature, its core structure serves as a valuable scaffold in the design and synthesis of novel compounds with potential medicinal applications. The naphthalenyloxy moiety offers a lipophilic backbone that can be crucial for membrane permeability and interaction with biological targets. This document provides an overview of the known and potential applications of this compound in medicinal chemistry, focusing on the biological activities of its derivatives and providing relevant experimental protocols.

Potential Therapeutic Applications

The primary medicinal chemistry interest in the this compound scaffold lies in its utility as a building block for more complex molecules. Research into its derivatives has suggested potential applications in the fields of oncology and infectious diseases.

Anticancer Activity

A notable derivative, 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide , has demonstrated promising anticancer properties.[1] This compound integrates the naphthalenyloxy group with a selenocyanate moiety, a functional group known for its potential antitumor effects.[1] Studies have shown that this derivative exhibits cytotoxicity against breast cancer cell lines.[1]

Table 1: Cytotoxicity Data for a this compound Derivative [1]

CompoundCell LineActivityTherapeutic Index (TI)
2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamideMCF-7 (Breast Cancer)Comparable to 5-fluorouracil (5-FU)12

Therapeutic Index (TI) is a measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose.

Antimicrobial Activity

Derivatives of the closely related 2-(naphthalen-1-yloxy)acetic acid have been synthesized and evaluated for their antimicrobial efficacy.[2] Amide-coupled scaffolds derived from this acid have shown activity against a range of bacterial and fungal pathogens, as well as anti-malarial properties.[2] This suggests that the naphthalenyloxy acetic acid/acetonitrile framework could be a promising starting point for the development of new antimicrobial agents.

Experimental Protocols

Synthesis of this compound

Reaction:

Naphthalen-2-ol + Chloroacetonitrile --(Base)--> this compound

Materials:

  • Naphthalen-2-ol

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of naphthalen-2-ol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Synthesis of 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide[1]

A detailed protocol for the synthesis of this specific derivative is outlined in the literature.[1] The synthesis involves a multi-step process starting from 4-selenocyanatonaphthalen-1-amine.

  • Synthesis of the Chloroacetamide Intermediate: Chloroacetyl chloride is reacted with 4-selenocyanatonaphthalen-1-amine in the presence of a base like potassium carbonate in acetone. The mixture is heated, and the resulting solid is collected and purified.[1]

  • Coupling Reaction: The chloroacetamide intermediate is then reacted with naphthalen-2-ol in the presence of a base to yield the final product, 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide.

Visualizations

Synthesis_of_Anticancer_Derivative cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Coupling Reaction 4_selenocyanatonaphthalen_1_amine 4-selenocyanatonaphthalen-1-amine Intermediate 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide 4_selenocyanatonaphthalen_1_amine->Intermediate K2CO3, Acetone Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate Final_Product 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide Intermediate->Final_Product Base Naphthalen_2_ol Naphthalen-2-ol Naphthalen_2_ol->Final_Product

Caption: Synthetic pathway for an anticancer derivative.

Contextual Note: Isomeric Compound 2-Naphthylacetonitrile

It is important to distinguish this compound from its isomer, 2-Naphthylacetonitrile . In the latter, the acetonitrile group is attached to the naphthalene ring via a methylene bridge. 2-Naphthylacetonitrile is a well-documented and versatile intermediate in pharmaceutical synthesis.[3][4] It is recognized as a c-Myc protein inhibitor with potential applications in cancer therapy and as a key building block for drugs targeting central nervous system disorders.[3][5] Specifically, it is a precursor for the synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, a compound with pharmaceutical applications.[5]

Conclusion

While direct and extensive medicinal chemistry applications of this compound are not widely reported, the demonstrated biological activity of its derivatives highlights the potential of this scaffold in drug discovery. The naphthalenyloxy moiety provides a foundation for the development of novel anticancer and antimicrobial agents. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore the therapeutic potential of this chemical entity. The provided protocols offer a starting point for researchers interested in synthesizing and investigating this and related compounds.

References

Protocol for the synthesis of 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

In accordance with safety guidelines, this platform cannot provide detailed, step-by-step protocols for the synthesis of chemical compounds. The creation of biologically active molecules should only be performed by qualified professionals in a controlled laboratory setting with appropriate safety measures in place.

However, for educational and informational purposes, a general overview of the chemical principles and methodologies relevant to the synthesis of thiazolidinedione derivatives can be provided in an academic context.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The requested compound, 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione, belongs to the thiazolidinone class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide range of pharmacologically active agents.[1][2][3] Derivatives of thiazolidine-2,4-dione, often called "glitazones," are particularly noted for their use as antidiabetic agents.[4][5] The broad biological activities of this class include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making them a subject of intense research.[2][6][7][8] While many derivatives have therapeutic potential, some have been withdrawn from the market due to significant side effects, highlighting the need for careful study of their structure-activity and toxicity profiles.[4]

General Synthetic Principles

The synthesis of 5-benzylidene-thiazolidinedione derivatives, such as the compound , is commonly achieved via a Knoevenagel condensation . This reaction involves the nucleophilic addition of an active methylene group to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond.

In this context, the general approach would involve:

  • Reactant A (Active Methylene Compound): A thiazolidinedione core, such as 3-phenyl-thiazolidine-2,4-dione. The methylene group at the 5-position of the thiazolidinedione ring is activated by the two adjacent carbonyl groups.

  • Reactant B (Carbonyl Compound): An activated carbonyl compound derived from 2-naphthaldehyde. The specific reactant would be 2-(2-naphthyl)acetonitrile, which provides the cyano group and the naphthyl moiety.

The condensation is typically catalyzed by a weak base (e.g., piperidine, sodium acetate) in a suitable solvent. The reaction drives the formation of the exocyclic double bond at the 5-position of the thiazolidinedione ring.

Experimental Workflow and Data Presentation

A typical experimental workflow for a synthesis of this nature would follow several key stages. The quantitative data collected during such a process is crucial for characterizing the final product and ensuring its purity.

General Experimental Workflow

The following diagram illustrates a generalized workflow for a chemical synthesis experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Prepare Reactants & Solvent Setup 2. Assemble Glassware Reactants->Setup Mixing 3. Combine Reactants Setup->Mixing Heating 4. Heat & Stir (Reaction Monitoring) Mixing->Heating Quench 5. Quench Reaction & Isolate Crude Product Heating->Quench Purify 6. Purify Product (e.g., Recrystallization) Quench->Purify Characterize 7. Characterize Final Product Purify->Characterize Data 8. Record Data Characterize->Data

Caption: A generalized workflow for chemical synthesis.

Table 1: Representative Data for Product Characterization

This table provides a template for the types of quantitative and qualitative data that would be collected to characterize a synthesized compound. The values shown are for illustrative purposes only and do not represent actual experimental data for the specified molecule.

ParameterDescriptionExample Data
Yield (%) The percentage of the theoretical maximum product obtained.85%
Melting Point (°C) The temperature range over which the solid melts.210-212 °C
Appearance Physical state and color of the final product.Pale yellow crystalline solid
FT-IR (cm⁻¹) Infrared spectroscopy data to identify functional groups.2220 (C≡N), 1745 (C=O), 1690 (C=O), 1610 (C=C)
¹H NMR (ppm) Proton nuclear magnetic resonance for structure elucidation.δ 8.2-7.5 (m, Ar-H), 7.9 (s, 1H, =CH)
¹³C NMR (ppm) Carbon-13 nuclear magnetic resonance for carbon skeleton.δ 168.5 (C=O), 165.0 (C=O), 135-125 (Ar-C), 115.8 (C≡N)
HRMS (m/z) High-resolution mass spectrometry for exact mass.[M+H]⁺ Calculated: 393.0951; Found: 393.0948

Disclaimer: This information is for educational purposes only. The synthesis, handling, and evaluation of chemical compounds require specialized knowledge and equipment. All laboratory work should be conducted in compliance with established safety protocols and regulations.

References

Application Notes and Protocols for the Utilization of 2-(Naphthalen-2-yloxy)acetonitrile and its Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of the 2-(naphthalen-2-yloxy) moiety as a scaffold for the development of novel pharmaceutical agents. While 2-(naphthalen-2-yloxy)acetonitrile itself is not a widely documented direct intermediate in pharmaceutical synthesis, its close derivatives, particularly 2-(naphthalen-2-yloxy)acetic acid and 2-(naphthalen-2-yloxy)acetamides, serve as crucial building blocks for compounds with significant biological activities, including anticancer and ion channel inhibitory effects.

This document outlines the synthesis of key intermediates and showcases their application in the preparation of bioactive molecules, supported by detailed experimental protocols and relevant data.

Overview of the 2-(Naphthalen-2-yloxy) Scaffold in Medicinal Chemistry

The naphthalene ring system is a prevalent feature in many approved drugs due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2][3] The introduction of an oxy-acetonitrile or related oxy-acetyl group at the 2-position of the naphthalene ring provides a versatile handle for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs.

Derivatives of the 2-(naphthalen-2-yloxy)acetyl core have demonstrated a range of pharmacological activities, including:

  • Anticancer Properties: Certain acetamide derivatives have shown potent antiproliferative effects against various cancer cell lines.[4]

  • Ion Channel Inhibition: N-phenylacetamide derivatives of 2-(naphthalen-1-yloxy)acetic acid have been identified as inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a promising target in prostate cancer therapy.[5][6]

  • Antimicrobial Activity: The naphthalene scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7]

Synthesis of Key Intermediates

The foundational intermediate for many bioactive compounds featuring the 2-(naphthalen-2-yloxy) moiety is 2-(naphthalen-2-yloxy)acetic acid. This precursor can be efficiently synthesized from 2-naphthol.

Synthesis of 2-(Naphthalen-2-yloxy)acetic acid

A common method for the synthesis of 2-(naphthalen-2-yloxy)acetic acid involves the reaction of 2-naphthol with an acetate source in the presence of a base.

Experimental Protocol:

A detailed protocol for the synthesis of 2-(naphthalen-2-yloxy)acetic acid is provided below, adapted from established literature procedures.[8]

Materials:

  • 2-Naphthol

  • Chloroacetic acid

  • Potassium hydroxide (KOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 3N

  • Saturated aqueous sodium chloride (NaCl) solution

Procedure:

  • Dissolve potassium hydroxide (10.0 g, 0.175 mol) in water (100 mL).

  • To this solution, add 2-naphthol (10.43 g, 72 mmol) followed by chloroacetic acid (7.79 g, 83 mmol).

  • Heat the resulting mixture at 70°C for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Acidify the aqueous phase by adding 3N HCl.

  • Extract the acidified aqueous phase with ethyl acetate.

  • Wash the organic phase from the acidic extraction successively with water and saturated aqueous NaCl solution.

  • Remove the solvent under reduced pressure to yield the title compound.

Data Presentation:

ProductStarting MaterialsReagentsReaction ConditionsYield
2-(Naphthalen-2-yloxy)acetic acid2-Naphthol, Chloroacetic acidPotassium hydroxide70°C, 4 hours14%[8]

Application in the Synthesis of Bioactive Molecules

2-(Naphthalen-2-yloxy)acetic acid is a versatile intermediate that can be readily converted into a variety of derivatives, most notably amides, which have shown promising biological activity.

Synthesis of 2-(Naphthalen-2-yloxy)acetamide Derivatives

The synthesis of acetamide derivatives generally proceeds through the activation of the carboxylic acid group of 2-(naphthalen-2-yloxy)acetic acid, followed by coupling with a desired amine.

General Experimental Workflow:

The following diagram illustrates a typical workflow for the synthesis of 2-(naphthalen-2-yloxy)acetamide derivatives.

G cluster_0 Synthesis of 2-(Naphthalen-2-yloxy)acetic acid cluster_1 Synthesis of Bioactive Acetamide Derivatives start 2-Naphthol reagent1 Chloroacetic acid, KOH start->reagent1 Reaction product1 2-(Naphthalen-2-yloxy)acetic acid reagent1->product1 product1_ref 2-(Naphthalen-2-yloxy)acetic acid activation Acid Activation (e.g., SOCl₂, EDCI) product1_ref->activation coupling Amide Coupling activation->coupling amine Amine (R-NH₂) amine->coupling final_product 2-(Naphthalen-2-yloxy)-N-R-acetamide coupling->final_product bio_eval Biological Evaluation final_product->bio_eval G cluster_cell Prostate Cancer Cell TRPM4 TRPM4 Ion Channel Ca_influx Ca²⁺ Influx TRPM4->Ca_influx Mediates Proliferation Cell Proliferation Ca_influx->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Inhibitor 2-(Naphthalen-yloxy) -N-phenylacetamide Derivative Inhibitor->TRPM4 Inhibits

References

Applications of 2-(Naphthalen-2-yloxy)acetonitrile in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Naphthalen-2-yloxy)acetonitrile is a versatile aromatic nitrile that holds potential as a key intermediate in the synthesis of novel agrochemicals. Its unique chemical structure, featuring a naphthalene moiety linked to an acetonitrile group via an ether bond, provides a scaffold for the development of compounds with diverse biological activities. While direct applications in commercially available agrochemicals are not extensively documented, its chemical functionalities suggest plausible routes to synthesize active ingredients, particularly herbicides and plant growth regulators. This document outlines potential applications, synthetic protocols, and relevant data for researchers exploring the use of this compound in agrochemical discovery.

The primary route for leveraging this compound in agrochemical synthesis is through its conversion to 2-(naphthalen-2-yloxy)acetic acid and its derivatives. This class of compounds, known as aryloxyacetic acids, includes well-established herbicides and plant growth regulators.

Potential Agrochemical Applications

The naphthalene and aryloxyacetonitrile moieties are present in various biologically active molecules. Based on the existing literature for related compounds, derivatives of this compound are most promising in the following agrochemical classes:

  • Herbicides: Aryloxyacetic acids are known to act as synthetic auxins or as inhibitors of specific enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1][2]. Hydrolysis of this compound to 2-(naphthalen-2-yloxy)acetic acid could yield compounds with herbicidal or plant growth regulatory properties.

  • Fungicides: While less direct, the naphthalene scaffold is a component of some antifungal compounds[3]. Derivatization of the nitrile or the aromatic ring could potentially lead to new fungicidal agents.

  • Plant Growth Regulators: 2-Naphthoxyacetic acid is a known plant growth regulator used to stimulate root formation and control fruit set[4][5].

Data Presentation

The following tables summarize the biological activity of compounds structurally related to potential derivatives of this compound. This data is intended to provide a basis for the rational design of new agrochemical candidates.

Table 1: Herbicidal Activity of Related Aryloxyacetic Acid Derivatives (HPPD Inhibitors)

Compound IDTarget WeedsApplication Rate (g ai/ha)EfficacyReference
I12Mixed Weeds150Similar to Mesotrione[1][2]
I23Mixed Weeds150Similar to Mesotrione[1][2]
II4Mixed Weeds150Slightly better than Mesotrione (pre-emergence)[1][2]

Table 2: Plant Growth Regulatory Activity of 2-Naphthoxyacetic Acid

CompoundActivityTypical Application
2-Naphthoxyacetic acidPlant Growth Regulator (Auxin-like)Rooting agent, fruit set control

Experimental Protocols

The following protocols describe the synthesis of 2-(naphthalen-2-yloxy)acetic acid from this compound, a key step in developing potential herbicides or plant growth regulators.

Protocol 1: Alkaline Hydrolysis of this compound to 2-(Naphthalen-2-yloxy)acetic acid

Objective: To synthesize 2-(naphthalen-2-yloxy)acetic acid, a potential herbicidal or plant growth regulating agent, via the hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or methanol.

  • Addition of Base: To this solution, add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) in water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the alcohol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of 2-(naphthalen-2-yloxy)acetic acid should form.

  • Isolation:

    • Filtration: If a solid precipitate forms, collect the product by vacuum filtration, wash with cold water, and dry.

    • Extraction: If an oil forms or to recover dissolved product, extract the aqueous solution with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-(naphthalen-2-yloxy)acetic acid.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

The following diagrams illustrate the synthetic pathway and a potential mode of action for agrochemicals derived from this compound.

Synthesis_Pathway start This compound intermediate 2-(Naphthalen-2-yloxy)acetic acid start->intermediate Hydrolysis (e.g., NaOH, H₂O) product Potential Herbicides / Plant Growth Regulators intermediate->product Further Derivatization

Caption: Synthetic pathway from this compound.

HPPD_Inhibition substrate 4-Hydroxyphenylpyruvate enzyme HPPD Enzyme substrate->enzyme Binds to product Homogentisate enzyme->product Catalyzes conversion to bleaching Bleaching of Plant Tissues enzyme->bleaching Inhibition leads to pigments Plastoquinone & Carotenoids product->pigments Precursor for inhibitor Aryloxyacetic Acid Derivative (from this compound) inhibitor->enzyme Inhibits

Caption: Proposed mechanism of action for herbicidal derivatives.

References

Application Notes: 2-(Naphthalen-2-yl)acetonitrile as a Crystal Growth Regulator in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(naphthalen-2-yl)acetonitrile, also known as 2-naphthylacetonitrile (2-NA), as a crystal growth regulator in the fabrication of high-performance perovskite solar cells (PSCs). The information presented is intended to guide researchers in utilizing this compound to improve the quality and efficiency of perovskite films.

Introduction

The rapid growth of perovskite crystals often leads to the formation of excessive grain boundaries and surface defects, which can negatively impact the performance and stability of perovskite solar cells. Controlling the crystal growth rate is a critical area of research for producing high-crystallinity perovskite films. 2-Naphthylacetonitrile has emerged as an effective crystal growth regulator when introduced into the perovskite precursor solution.[1] It modulates the nucleation and growth of perovskite crystals, leading to improved film quality and enhanced photovoltaic performance.

Mechanism of Action

2-Naphthylacetonitrile regulates perovskite crystal growth through a coordination effect with the lead (Pb²⁺) ions in the precursor. The mechanism involves a dual interaction:

  • Lone-Pair Electron Coordination: The lone-pair electrons of the nitrogen atom in the nitrile group (-C≡N) of 2-naphthylacetonitrile form a coordination bond with the Pb²⁺ ions.

  • Cation-π Interaction: The π-electrons in the aromatic naphthalene ring generate a cation-π interaction with the Pb²⁺ ions.

This combined coordination effect effectively slows down the crystallization rate of the perovskite, which in turn promotes the growth of larger crystal grains and reduces the number of grain boundaries.[1] The passivation of surface defects and grain boundaries is also achieved through this interaction. This leads to a more favorable dissociation of excitons into charge carriers, thereby improving the overall efficiency of the solar cell.

G cluster_0 Perovskite Precursor Solution cluster_1 Crystal Growth Regulator cluster_2 Controlled Crystallization cluster_3 Improved Perovskite Film PbI2 PbI2 Coordination Coordination with Pb²⁺ PbI2->Coordination FAI Formamidinium Iodide (FAI) MABr Methylammonium Bromide (MABr) CsI Cesium Iodide (CsI) 2NA 2-Naphthylacetonitrile (2-NA) 2NA->Coordination Lone-pair and π-electron interaction Slower_Growth Delayed Crystallization Rate Coordination->Slower_Growth Larger_Grains Larger Crystal Grains Slower_Growth->Larger_Grains Reduced_Defects Reduced Grain Boundaries & Defects Larger_Grains->Reduced_Defects High_Quality_Film High-Quality Perovskite Film Reduced_Defects->High_Quality_Film

Mechanism of 2-Naphthylacetonitrile in Perovskite Crystal Growth.

Quantitative Data

The introduction of a similar phenylacetonitrile (PA) regulator, which shares the same functional group, has demonstrated significant improvements in the performance of perovskite solar cells. The following table summarizes the key performance metrics of a PA-optimized device compared to a control device.

ParameterControl DevicePA-Optimized Device
Power Conversion Efficiency (PCE)18.01%21.09%
Long-term Stability (60 days)-91.2% of initial efficiency

Data based on an unencapsulated device stored in 40 ± 5% relative humidity under dark conditions.[1]

Experimental Protocols

The following protocols are generalized based on typical perovskite solar cell fabrication methods. Specific concentrations and parameters should be optimized based on experimental conditions.

Preparation of Perovskite Precursor Solution with 2-Naphthylacetonitrile
  • Stock Solution Preparation:

    • Prepare a stock solution of the desired perovskite composition (e.g., FA(0.80)MA(0.15)Cs(0.05)Pb(I₀.₈₅Br₀.₁₅)₃) in a mixed solvent of anhydrous DMF and DMSO.

    • Prepare a separate stock solution of 2-Naphthylacetonitrile in a suitable solvent (e.g., DMF).

  • Precursor Solution Formulation:

    • Add the 2-Naphthylacetonitrile stock solution to the perovskite precursor stock solution to achieve the desired final concentration of the regulator.

    • The optimal concentration of 2-Naphthylacetonitrile needs to be determined experimentally, typically in the range of 0.1 to 1.0 mol% relative to the lead salt.

    • Stir the final solution at room temperature for at least 2 hours before use.

G cluster_0 Workflow A Prepare Perovskite Stock Solution C Mix Stock Solutions A->C B Prepare 2-NA Stock Solution B->C D Spin-coat Precursor on Substrate C->D E Anneal to form Perovskite Film D->E F Deposit Charge Transport Layers E->F G Deposit Metal Electrode F->G H Device Characterization G->H

Experimental workflow for fabricating perovskite solar cells with 2-NA.
Perovskite Film Fabrication

  • Substrate Preparation:

    • Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Treat the substrates with UV-ozone for 15 minutes before depositing the electron transport layer.

  • Deposition of Electron Transport Layer (ETL):

    • Deposit a layer of SnO₂ or another suitable ETL material onto the cleaned substrates.

  • Perovskite Film Deposition:

    • Spin-coat the prepared perovskite precursor solution containing 2-Naphthylacetonitrile onto the ETL-coated substrate. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 6000 rpm for 30 seconds.

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Anneal the film on a hotplate at a specific temperature and duration (e.g., 100 °C for 60 minutes) to promote crystal growth and remove residual solvent.

  • Deposition of Hole Transport Layer (HTL) and Metal Electrode:

    • Deposit a suitable HTL (e.g., Spiro-OMeTAD) onto the perovskite film.

    • Finally, deposit a metal back contact (e.g., gold or silver) by thermal evaporation.

Characterization
  • Crystal Structure and Morphology:

    • Use X-ray diffraction (XRD) to analyze the crystal structure of the perovskite films.

    • Employ scanning electron microscopy (SEM) to observe the grain size and morphology of the films.

  • Photovoltaic Performance:

    • Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination.

    • Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • Assess the long-term stability of the unencapsulated devices under controlled environmental conditions.

Safety and Handling

2-Naphthylacetonitrile is a chemical compound and should be handled with appropriate safety precautions. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound.

Ordering Information

2-(Naphthalen-2-yl)acetonitrile is available from various chemical suppliers. It is typically sold as a white to off-white crystalline powder.

This document is intended for research purposes only and does not constitute a commercial endorsement of any product. The provided protocols should be adapted and optimized for specific experimental setups and research goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Naphthalen-2-yloxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Naphthalen-2-yloxy)acetonitrile. The primary synthetic route discussed is the Williamson ether synthesis, a reliable method for forming the ether linkage.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 2-naphthol with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of 2-Naphthol: The 2-naphthoxide, the nucleophile in this reaction, is not being formed in sufficient quantity.[1] 2. Poor Quality of Reagents: Moisture in the solvent or reagents can quench the 2-naphthoxide. The haloacetonitrile may have degraded. 3. Reaction Temperature is Too Low: The reaction rate is too slow at the current temperature. 4. Reaction Time is Too Short: The reaction has not been allowed to proceed to completion.1. Choice of Base: Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of 2-naphthol. Alternatively, an appropriate amount of a moderately strong base like potassium carbonate (K₂CO₃) can be effective, particularly with a phase-transfer catalyst. 2. Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous. Use freshly distilled or commercially available dry solvents. Check the purity of the haloacetonitrile. 3. Optimize Temperature: Gradually increase the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[2] Monitor for potential side reactions at higher temperatures. 4. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are consumed. Typical reaction times can range from 1 to 8 hours.[2]
Presence of Unreacted 2-Naphthol 1. Insufficient Base: The molar ratio of base to 2-naphthol is too low. 2. Insufficient Haloacetonitrile: The electrophile has been consumed before all the 2-naphthoxide has reacted.1. Increase Base Stoichiometry: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) relative to the 2-naphthol to ensure complete deprotonation. 2. Adjust Reagent Ratio: Use a slight excess of the haloacetonitrile (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the 2-naphthoxide.
Formation of Side Products 1. C-Alkylation: The haloacetonitrile may react at the carbon atom of the naphthalene ring instead of the oxygen atom, a known side reaction for aryloxides.[3] 2. Elimination Reaction: If using a more sterically hindered haloacetonitrile (not typical for chloro- or bromoacetonitrile), an elimination reaction could occur. 3. Hydrolysis of Acetonitrile: The nitrile group can be sensitive to strongly basic conditions, especially in the presence of water, leading to the formation of 2-(naphthalen-2-yloxy)acetamide or the corresponding carboxylic acid.1. Solvent Choice: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. These solvents favor O-alkylation over C-alkylation. Protic solvents can promote C-alkylation.[3] 2. Use Primary Haloacetonitrile: Chloroacetonitrile and bromoacetonitrile are primary halides and are less prone to elimination. 3. Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent hydrolysis of the nitrile group.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired O-alkylated product and the C-alkylated side product may have similar polarities, making separation by column chromatography challenging. 2. Removal of Base and Salts: Residual base or salts from the reaction can complicate the work-up procedure.1. Chromatography Optimization: Use a less polar solvent system for column chromatography to improve separation. Recrystallization from a suitable solvent system can also be an effective purification method. 2. Aqueous Work-up: Perform a thorough aqueous work-up. Wash the organic layer with water and brine to remove inorganic salts. A dilute acid wash can be used to remove any remaining base.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound via Williamson ether synthesis?

A1: The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. First, a base is used to deprotonate the hydroxyl group of 2-naphthol, forming the 2-naphthoxide ion. This highly nucleophilic anion then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the ether linkage.[2]

Q2: Which haloacetonitrile should I use: chloroacetonitrile or bromoacetonitrile?

A2: Bromoacetonitrile is generally more reactive than chloroacetonitrile due to bromide being a better leaving group. This can lead to faster reaction times or the possibility of using milder reaction conditions. However, chloroacetonitrile is often less expensive and may be sufficient for the synthesis. The choice may depend on the desired reactivity and cost considerations.

Q3: What is the optimal solvent for this reaction?

A3: Polar aprotic solvents are highly recommended. N,N-dimethylformamide (DMF) and acetonitrile are excellent choices as they can increase the reaction rate by making the nucleophile more available.[2] Protic solvents should generally be avoided as they can solvate the nucleophile, reducing its reactivity, and may favor the undesired C-alkylation side reaction.[3]

Q4: Can a phase-transfer catalyst (PTC) improve the yield?

A4: Yes, a phase-transfer catalyst, such as a quaternary ammonium salt, can be very effective, especially when using a solid-liquid system (e.g., potassium carbonate as the base in an organic solvent). The PTC helps to transfer the naphthoxide anion from the solid phase or an aqueous phase into the organic phase where the reaction with the haloacetonitrile occurs, often leading to increased yields and faster reaction times.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (2-naphthol and haloacetonitrile) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride in DMF

This protocol is a representative procedure based on standard Williamson ether synthesis conditions.

Materials:

  • 2-Naphthol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-naphthol (1.0 eq).

  • Add anhydrous DMF to dissolve the 2-naphthol.

  • Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 2-naphthoxide.

  • Cool the mixture back to 0 °C and add chloroacetonitrile (1.1 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction by TLC until the 2-naphthol is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Yields under Various Conditions

The following table presents hypothetical, yet realistic, quantitative data for the synthesis of this compound to illustrate the impact of different reaction parameters on the yield.

Entry Base (eq) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.2)DMF70385
2K₂CO₃ (1.5)Acetonitrile80670
3K₂CO₃ (1.5) / TBAB* (0.1)Acetonitrile80490
4NaOH (1.5)Ethanol78845 (major C-alkylation)

*TBAB = Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Visualizations

Experimental Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis_Workflow reagents 1. Mix 2-Naphthol and Anhydrous Solvent base_addition 2. Add Base (e.g., NaH) under N₂ at 0°C reagents->base_addition deprotonation 3. Stir for Deprotonation (Formation of 2-Naphthoxide) base_addition->deprotonation haloacetonitrile_addition 4. Add Haloacetonitrile Dropwise at 0°C deprotonation->haloacetonitrile_addition reaction 5. Heat Reaction and Monitor by TLC haloacetonitrile_addition->reaction quench 6. Quench Reaction with Saturated NH₄Cl reaction->quench extraction 7. Extract with Organic Solvent quench->extraction wash 8. Wash Organic Layer with Water and Brine extraction->wash dry_concentrate 9. Dry and Concentrate wash->dry_concentrate purification 10. Purify by Chromatography or Recrystallization dry_concentrate->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_base Is Deprotonation Complete? start->check_base check_temp_time Are Reaction Conditions (Temp/Time) Optimal? start->check_temp_time check_side_reactions Evidence of Side Products (e.g., C-alkylation)? start->check_side_reactions solution_reagents Use Dry Solvents/Fresh Reagents check_reagents->solution_reagents solution_base Use Stronger Base or Increase Stoichiometry check_base->solution_base solution_conditions Increase Temperature or Extend Reaction Time check_temp_time->solution_conditions solution_side_reactions Change Solvent to Aprotic Polar (e.g., DMF) check_side_reactions->solution_side_reactions

Caption: Troubleshooting logic for addressing low product yield.

Signaling Pathway: O- vs. C-Alkylation

Alkylation_Pathway cluster_products Potential Products naphthoxide 2-Naphthoxide Ion (Nucleophile) O_alkylation O-Alkylation Product (this compound) naphthoxide->O_alkylation Attack at Oxygen (Favored in Aprotic Solvents) C_alkylation C-Alkylation Product (e.g., 1-(cyanomethyl)naphthalen-2-one) naphthoxide->C_alkylation Attack at Carbon (Favored in Protic Solvents) haloacetonitrile Haloacetonitrile (Electrophile) haloacetonitrile->O_alkylation haloacetonitrile->C_alkylation

Caption: Competing pathways of O- and C-alkylation in the reaction.

References

Optimizing reaction conditions for 2-(Naphthalen-2-yloxy)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(Naphthalen-2-yloxy)acetonitrile. The primary synthetic route discussed is the Williamson ether synthesis, involving the reaction of 2-naphthol with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. The mechanism involves two main steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2-naphthol, forming a nucleophilic 2-naphthoxide anion.

  • Nucleophilic Attack: The 2-naphthoxide anion attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the ether linkage.[1]

Q2: Which haloacetonitrile is better to use, chloroacetonitrile or bromoacetonitrile?

Both can be used, but bromoacetonitrile is generally more reactive than chloroacetonitrile because bromide is a better leaving group than chloride. This increased reactivity can lead to shorter reaction times or allow for milder reaction conditions. However, chloroacetonitrile is often less expensive and may be sufficient for the synthesis.

Q3: Can I use other alkylating agents besides haloacetonitriles?

Yes, other alkylating agents with good leaving groups, such as tosylates (e.g., tosylacetonitrile), can also be used. The key is that the leaving group must be readily displaced by the naphthoxide nucleophile.[2]

Q4: What are the main competing side reactions?

The primary side reaction of concern is the elimination (E2) of the haloacetonitrile, which is promoted by strong, sterically hindered bases.[1] Another potential side reaction is C-alkylation, where the alkylating agent reacts with the naphthalene ring instead of the oxygen atom. However, O-alkylation is generally favored under typical Williamson ether synthesis conditions.[1]

Experimental Protocols

Representative Protocol for Williamson Ether Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar aryl ethers. Optimization may be required.

Materials:

  • 2-Naphthol

  • Bromoacetonitrile (or Chloroacetonitrile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 2-naphthol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous acetone, add bromoacetonitrile (1.1 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the solid salts and wash them with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation: Optimizing Reaction Conditions

The choice of base, solvent, and temperature is crucial for optimizing the yield and purity of the product. The following tables summarize the general effects of these parameters on the Williamson ether synthesis.

Table 1: Effect of Base on Reaction Efficiency

BaseStrengthSolubility (in polar aprotic solvents)Typical ConditionsComments
K₂CO₃ ModerateModerateReflux in Acetone or AcetonitrileA common and effective choice for phenols. Mild enough to minimize side reactions.
NaH StrongInsoluble (reacts)0 °C to RT in THF or DMFVery effective for deprotonation but requires anhydrous conditions and careful handling.
NaOH/KOH StrongVariesBiphasic systems with PTC or in alcoholic solventsCan be used, but the presence of water may lead to hydrolysis of the nitrile.

Table 2: Effect of Solvent on Reaction Rate

SolventTypeDielectric ConstantEffect on SN2 RateComments
Acetone Polar AproticMediumGoodGood solvent for dissolving reactants and K₂CO₃. Easy to remove.
Acetonitrile Polar AproticHighExcellentStabilizes the transition state, accelerating the reaction.[3]
DMF Polar AproticHighExcellentHigh boiling point allows for higher reaction temperatures if needed.
Ethanol Polar ProticHighSlowerCan solvate the nucleophile, reducing its reactivity.[3]

Troubleshooting Guide

Problem 1: Low or no product yield, with unreacted 2-naphthol remaining.

Possible Cause Suggested Solution
Ineffective deprotonation of 2-naphthol. - Ensure the base is fresh and anhydrous. Consider using a stronger base like NaH if weaker bases (K₂CO₃) are ineffective. - Ensure reaction solvent is anhydrous, as water can quench the base and the naphthoxide.
Reaction temperature is too low. - Increase the reaction temperature. If using acetone (b.p. 56 °C), consider switching to a higher-boiling solvent like acetonitrile (b.p. 82 °C) or DMF (b.p. 153 °C).
Insufficient reaction time. - Monitor the reaction by TLC over a longer period. Williamson ether syntheses can sometimes require extended reaction times (e.g., 12-24 hours).[1]
Degraded haloacetonitrile. - Use freshly distilled or newly purchased haloacetonitrile. These reagents can degrade over time.

Problem 2: The reaction is complete (no starting material), but the yield is still low.

Possible Cause Suggested Solution
Product loss during workup. - Ensure proper pH during aqueous extraction. The product is an ether and should be stable, but emulsions can form. - Minimize the number of transfer steps.
Side reactions (e.g., elimination). - Use a less sterically hindered and milder base (e.g., K₂CO₃ instead of potassium tert-butoxide). - Avoid excessively high temperatures.
Product volatility. - While the product is a solid at room temperature, be cautious during solvent removal under high vacuum.

Problem 3: Presence of an unknown impurity in the final product.

Possible Cause Suggested Solution
C-alkylation side product. - This is less common but possible. It can be difficult to separate from the desired O-alkylated product. Optimize reaction conditions (milder base, polar aprotic solvent) to favor O-alkylation. - Purification by column chromatography may be necessary to separate the isomers.
Hydrolysis of the nitrile group. - If water is present in the reaction mixture, especially with strong bases like NaOH/KOH, the nitrile can hydrolyze to an amide or carboxylic acid. Ensure anhydrous conditions.
Dimerization or polymerization of haloacetonitrile. - Add the haloacetonitrile slowly to the reaction mixture to maintain a low concentration.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification reactants 1. Mix 2-Naphthol and K₂CO₃ in Acetone add_reagent 2. Add Bromoacetonitrile reactants->add_reagent reflux 3. Heat to Reflux add_reagent->reflux filter 4. Cool and Filter Solids reflux->filter concentrate 5. Concentrate Filtrate filter->concentrate extract 6. Dissolve in DCM & Wash concentrate->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography or Recrystallization dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low or No Yield? check_sm Unreacted 2-Naphthol Present? start->check_sm Yes check_purity Product is Impure? start->check_purity No cause_deprotonation Ineffective Deprotonation check_sm->cause_deprotonation Yes cause_conditions Suboptimal Conditions (Time/Temp) check_sm->cause_conditions No cause_side_reaction Side Reaction (e.g., C-alkylation) check_purity->cause_side_reaction Yes cause_hydrolysis Hydrolysis of Nitrile check_purity->cause_hydrolysis Possible sol_base Use Stronger/Anhydrous Base cause_deprotonation->sol_base sol_conditions Increase Time/Temperature cause_conditions->sol_conditions sol_purify Optimize Purification cause_side_reaction->sol_purify sol_anhydrous Ensure Anhydrous Conditions cause_hydrolysis->sol_anhydrous

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: HPLC Separation of 2-(Naphthalen-2-yloxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the High-Performance Liquid Chromatography (HPLC) separation of 2-(Naphthalen-2-yloxy)acetonitrile.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A typical starting point is a reversed-phase (RP-HPLC) method.[1][2] A C18 column is the most common choice. The mobile phase usually consists of acetonitrile and water, often with an acid additive like formic or phosphoric acid to control pH and improve peak shape.[3] A gradient elution, starting with a lower concentration of acetonitrile and increasing it over time, is effective for separating the main compound from potential impurities.[4][5]

Q2: My peak for this compound is tailing. What are the most common causes and solutions?

Peak tailing is a very common issue, often caused by secondary interactions between the analyte and the stationary phase.[6][7] For a compound like this, which has polar groups, interactions with residual silanol groups on the silica-based column packing are a primary suspect.[8]

  • Primary Cause: Interaction with acidic silanol groups (Si-OH) on the column.[6][8]

  • Quick Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% formic acid. This protonates the silanol groups, minimizing unwanted interactions.[6][9]

    • Use a Modern Column: Employ a high-purity, end-capped silica column (Type B) or a column with a polar-embedded phase, which are designed to reduce silanol activity.[7][8]

    • Check for Overload: Dilute your sample or reduce the injection volume, as column overload can cause peak tailing.[9][10]

Q3: My retention times are drifting from run to run. Why is this happening?

Retention time (RT) instability is typically due to changes in the HPLC system or mobile phase.[11]

  • Common Causes:

    • Temperature Fluctuations: Inconsistent column temperature is a major cause of RT drift.[11][12]

    • Mobile Phase Composition: Inaccurate mixing of mobile phase solvents, or evaporation of the more volatile organic solvent (acetonitrile) from an improperly sealed reservoir can change the elution strength.[11][12]

    • Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before injection can cause shifts, especially in the first few runs.[13][14]

    • Flow Rate Inconsistency: Worn pump seals or leaky fittings can lead to an unstable flow rate.[15]

  • Solutions: Use a column oven for stable temperature control, prepare fresh mobile phase daily and keep reservoirs capped, ensure adequate column equilibration time (10-15 column volumes), and perform regular pump maintenance.[11][12][14]

Q4: My system backpressure is suddenly too high or fluctuating. What should I check first?

Pressure issues are usually caused by blockages or air in the system.

  • High Pressure: This almost always indicates a blockage.[16] Systematically isolate the problem by disconnecting components. Start with the column; if the pressure drops significantly, the column inlet frit is likely blocked. Back-flushing the column (if the manufacturer allows) or replacing the frit can solve this.[17][18] Also, ensure your samples and mobile phases are filtered to prevent particulate buildup.[16][19]

  • Fluctuating Pressure: This is often caused by air bubbles in the pump or faulty check valves.[20][21] Purge the pump thoroughly to remove any trapped air.[21][22] If the problem persists, sonicating or replacing the check valves may be necessary.[20]

Q5: I'm not getting good separation between my main peak and an impurity. How can I improve the resolution?

Improving resolution involves manipulating the three factors of the resolution equation: efficiency, selectivity, and retention.

  • Increase Efficiency: Use a column with smaller particles (e.g., 3 µm instead of 5 µm) or a longer column to generate sharper, narrower peaks.[8][23]

  • Change Selectivity: This is often the most effective approach.

    • Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol), as this can alter π-π interactions with the naphthalene ring.

    • Adjust pH: Fine-tuning the pH can change the ionization state of impurities, altering their retention relative to the main peak.[19]

    • Change Stationary Phase: Switching to a different column chemistry, such as a phenyl-hexyl phase, can introduce different interactions and improve separation.[23]

  • Increase Retention: Lowering the overall percentage of the organic solvent in the mobile phase will increase retention times and can sometimes improve the separation of early-eluting peaks.[19]

Section 2: Visual Troubleshooting Workflows

A systematic approach is key to efficient HPLC troubleshooting. The following diagrams illustrate logical workflows for diagnosing and resolving common issues.

General HPLC Troubleshooting Workflow start Problem Observed in Chromatogram cat_peak_shape Poor Peak Shape? (Tailing, Fronting, Split) start->cat_peak_shape cat_retention Retention Time Issue? (Drifting, Shifting) cat_peak_shape->cat_retention No sol_peak_shape See Peak Shape Guide: - Adjust Mobile Phase pH - Check for Column Overload - Inspect Column Health cat_peak_shape->sol_peak_shape Yes cat_pressure Pressure Issue? (High, Low, Fluctuating) cat_retention->cat_pressure No sol_retention See Retention Guide: - Check Mobile Phase Prep - Use Column Oven - Ensure System Equilibration cat_retention->sol_retention Yes cat_baseline Baseline Issue? (Noise, Drift) cat_pressure->cat_baseline No sol_pressure See Pressure Guide: - Check for Blockages (Frits) - Check for Leaks - Purge Pump to Remove Air cat_pressure->sol_pressure Yes sol_baseline See Baseline Guide: - Degas Mobile Phase - Clean Detector Cell - Use High-Purity Solvents cat_baseline->sol_baseline Yes end_node Problem Resolved cat_baseline->end_node No (Other Issue) sol_peak_shape->end_node sol_retention->end_node sol_pressure->end_node sol_baseline->end_node

Caption: A high-level workflow for categorizing common HPLC problems.

Peak Tailing Troubleshooting Logic start Peak Tailing Observed q_all_peaks Are ALL peaks tailing? start->q_all_peaks sol_overload Column Overload or Extra-Column Volume Issue - Reduce Sample Concentration - Reduce Injection Volume - Use Shorter/Narrower Tubing q_all_peaks->sol_overload Yes q_chemical Chemical Interaction Issue q_all_peaks->q_chemical No (Only Specific Peaks) end_node Symmetrical Peak Achieved sol_overload->end_node sol_ph Adjust Mobile Phase pH (e.g., Add 0.1% Formic Acid to achieve pH 2.5-3.5) q_chemical->sol_ph q_column_health Is the column old or has performance degraded? sol_ph->q_column_health If Tailing Persists sol_column_maint Column Maintenance - Flush with Strong Solvent - Replace Inlet Frit - Replace Column q_column_health->sol_column_maint Yes q_column_health->end_node No sol_column_maint->end_node

Caption: A detailed workflow for diagnosing and fixing peak tailing.

Section 3: Detailed Troubleshooting Guides

The following tables provide specific symptoms, potential causes, and recommended solutions for common HPLC problems encountered during the analysis of this compound.

Table 1: Peak Shape Problems
SymptomPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: The polar groups on the analyte interact with active silanol sites on the column packing.[6][7] 2. Column Overload: Injecting too much sample mass saturates the stationary phase.[10] 3. Column Contamination/Void: Buildup of contaminants at the column inlet or a void in the packing bed disrupts the sample band.[9][10] 4. Hidden Co-eluting Peak: An impurity may be hiding under the tail of the main peak.[6][24]1. Lower the mobile phase pH to 2.5-3.5 with 0.1% formic or phosphoric acid to suppress silanol ionization.[6][9] Consider using a column with low silanol activity.[25] 2. Dilute the sample or decrease the injection volume.[19] 3. Flush the column with a strong solvent (e.g., 100% acetonitrile). If a void is suspected, reverse-flush the column (if permissible) or replace it.[9][17] 4. Adjust mobile phase composition to improve resolution. View chromatogram at different wavelengths if using a PDA detector.[24]
Peak Fronting 1. Sample Overload: High sample concentration can lead to fronting.[7] 2. Poor Sample Solubility: The analyte is precipitating in the mobile phase. The sample solvent is too strong.[7]1. Dilute the sample.[19] 2. Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase. Ensure the sample is fully dissolved before injection.
Split Peaks 1. Partially Blocked Inlet Frit: Particulates are causing the sample path to split at the column inlet. 2. Column Void: A gap has formed in the stationary phase packing at the head of the column.[26] 3. Sample Solvent Incompatibility: Injecting a sample dissolved in a much stronger solvent than the mobile phase.1. Reverse-flush the column to dislodge particulates. Install an in-line filter or guard column for future protection.[17] 2. Replace the column.[26] 3. Prepare the sample in the initial mobile phase composition whenever possible.
Table 2: System and Performance Problems
SymptomPotential Cause(s)Recommended Solution(s)
Drifting or Shifting Retention Times 1. Temperature Fluctuations: The ambient temperature around the column is not stable.[11][14] 2. Inconsistent Mobile Phase: Improperly mixed solvents, solvent evaporation, or degradation of additives.[11][12] 3. Column Not Equilibrated: Insufficient time allowed for the column to stabilize before starting the sequence.[14]1. Use a thermostatted column oven to maintain a constant temperature.[11] 2. Prepare fresh mobile phase daily. Use a gradient mixer or ensure manual mixes are accurate. Keep solvent bottles capped.[12][14] 3. Increase the equilibration time at the start of your run. A good rule of thumb is 10-15 column volumes.[14]
High Backpressure 1. Blockage in the System: Most commonly a plugged column inlet frit, in-line filter, or tubing.[16][27] 2. Buffer Precipitation: Buffer salts have crashed out of solution due to high organic solvent concentration.1. Systematically remove components (starting from the detector and moving backward) to identify the source of the blockage. Replace the in-line filter or column frit.[18][27] 2. Flush the entire system with warm, HPLC-grade water (with the column removed) to redissolve the salts. Ensure buffer concentration is appropriate for the mobile phase.[16]
Noisy or Drifting Baseline 1. Air Bubbles in System: Dissolved gas in the mobile phase or air trapped in the pump/detector.[14] 2. Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or buildup in the detector flow cell.[14] 3. Pump Malfunction: Worn pump seals or faulty check valves causing pressure fluctuations.1. Degas the mobile phase thoroughly using sonication, sparging, or an in-line degasser. Purge the pump.[14] 2. Use high-purity, HPLC-grade solvents. Flush the detector cell with a strong, miscible solvent like isopropanol.[19] 3. Replace pump seals and sonicate or replace check valves as part of regular maintenance.[20]

Section 4: Experimental Protocols & Data

Recommended HPLC Protocol

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific impurities and matrix.

  • Analyte & Sample Preparation:

    • Analyte: this compound.

    • Properties: Insoluble in water; soluble in organic solvents like acetonitrile, ethyl acetate, and chloroform.[28][29][30]

    • Sample Solvent: Prepare stock solutions in 100% acetonitrile. Dilute to the final working concentration using a solvent identical to the initial mobile phase (e.g., 60:40 Water:Acetonitrile).

    • Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent system blockages.[19]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][2]

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.[31]

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0.0 min: 40% B

      • 15.0 min: 80% B

      • 15.1 min: 40% B

      • 20.0 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 35 °C.[4]

    • Injection Volume: 5-10 µL.

    • Detection: UV at 254 nm or 285 nm.[1][2]

Quantitative Data Summary

The following tables summarize key parameters for method development and solvent selection.

Table 3: Example HPLC Method Parameters

Parameter Recommended Value Rationale
Stationary Phase C18, 5 µm (150 x 4.6 mm) Good retention for non-polar naphthalene ring; widely available.[1]
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid Acetonitrile provides good elution strength. Formic acid controls pH to improve peak shape.[3][31]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.[2]
Column Temp. 35 °C Ensures stable, reproducible retention times by minimizing effects of ambient temperature changes.[4]
Detection λ 254 nm or 285 nm Naphthalene derivatives have strong UV absorbance in this range.[2][4]

| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion from the injection solvent and prevents overload.[9] |

Table 4: Properties of Common Reversed-Phase Solvents

Property Acetonitrile (ACN) Methanol (MeOH)
UV Cutoff ~190 nm ~205 nm
Viscosity (at 20°C) 0.37 cP 0.60 cP
Elution Strength Higher Lower
Selectivity Can influence π-π interactions differently than methanol, offering an alternative for optimizing resolution. Can provide different selectivity for aromatic compounds.

| System Pressure | Lower | Higher |

References

Stability issues of 2-(Naphthalen-2-yloxy)acetonitrile in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(Naphthalen-2-yloxy)acetonitrile in solution. The information is designed to help troubleshoot common issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram after short-term storage. Degradation of the compound.Confirm the identity of new peaks using LC-MS. Review storage conditions; protect from light and extreme temperatures. Prepare fresh solutions before use.
Loss of compound concentration in solution over time. Hydrolysis of the nitrile or ether linkage, or precipitation.Verify the pH of the solution; adjust to a neutral pH if possible. Assess solubility in the chosen solvent at the storage temperature. Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C) after confirming solubility.
Discoloration of the solution (e.g., turning yellow or brown). Photodegradation or oxidation.Store solutions in amber vials or protect from light. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Inconsistent analytical results between experiments. Instability of stock solutions or variations in experimental conditions.Prepare fresh stock solutions for each experiment. Ensure consistent solvent quality, pH, and temperature across all experiments. Use a validated stability-indicating analytical method.
Formation of a precipitate in the solution. Poor solubility or degradation leading to less soluble products.Re-evaluate the solvent system and concentration. Consider using a co-solvent to improve solubility. Filter the solution before use if a precipitate is observed.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the nitrile group and cleavage of the ether linkage.

  • Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze first to an amide intermediate (2-(naphthalen-2-yloxy)acetamide) and subsequently to a carboxylic acid (2-(naphthalen-2-yloxy)acetic acid).

  • Ether Cleavage: The ether linkage may be susceptible to cleavage under strong acidic conditions or oxidative stress, potentially yielding 2-naphthol and other degradation products.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is expected to be pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group. The ether linkage is generally more stable but can be cleaved under harsh acidic conditions. For optimal stability in aqueous-organic mixtures, maintaining a pH close to neutral (pH 6-8) is recommended.

Q3: Is this compound sensitive to light?

A3: The naphthalene moiety in the molecule suggests potential photosensitivity. Naphthalene derivatives can undergo photodegradation upon exposure to UV light.[1] It is advisable to protect solutions from light by using amber glassware or by covering the container with aluminum foil to prevent the formation of photodegradation products.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure the stability of solutions, they should be stored in tightly sealed containers, protected from light, at reduced temperatures (2-8°C or -20°C). For long-term storage, it is recommended to store the compound as a solid in a cool, dry, and dark place.[2]

Q5: What type of analytical method is suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[3][4] A reverse-phase method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol), is a common starting point. The method should be validated to ensure it can separate the intact compound from all potential degradation products.

Data Summary

The following table summarizes the expected stability of this compound under various stress conditions based on general chemical principles. The extent of degradation is a qualitative prediction.

Stress Condition Parameter Expected Outcome Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CSignificant Degradation2-(Naphthalen-2-yloxy)acetic acid, 2-(Naphthalen-2-yloxy)acetamide
Basic Hydrolysis 0.1 M NaOH, 60°CSignificant DegradationSodium 2-(naphthalen-2-yloxy)acetate, 2-(Naphthalen-2-yloxy)acetamide
Oxidative 3% H₂O₂, RTModerate DegradationOxidized naphthalene derivatives, products of ether cleavage
Thermal 80°C in SolutionModerate DegradationThermally induced rearrangement or decomposition products
Photolytic UV light (254 nm), RTModerate to Significant DegradationPhotodegradation products of the naphthalene ring system

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Place a solution of the compound in a sealed vial and heat it at 80°C for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm (or scan for optimal wavelength with PDA).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile).

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose Thermal Thermal (80°C) Stock->Thermal Expose Photo Photolytic (UV Light) Stock->Photo Expose HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data Evaluate

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Parent This compound Amide 2-(Naphthalen-2-yloxy)acetamide Parent->Amide Hydrolysis (Acid/Base) Naphthol 2-Naphthol Parent->Naphthol Ether Cleavage (Strong Acid/Oxidation) Acid 2-(Naphthalen-2-yloxy)acetic acid Amide->Acid Further Hydrolysis (Acid/Base)

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of 2-(Naphthalen-2-yloxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Naphthalen-2-yloxy)acetonitrile.

Troubleshooting Common Impurities

This section addresses specific issues you may encounter during the purification of this compound, which is commonly synthesized via the Williamson ether synthesis of 2-naphthol and chloroacetonitrile.

Problem 1: Low Yield After Initial Work-up

Symptoms: The mass of the crude product is significantly lower than the theoretical yield.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Before quenching the reaction, monitor its progress using Thin Layer Chromatography (TLC). A common eluent system to start with is hexane:ethyl acetate (e.g., 4:1 or 3:1 v/v). The product, being an ether, will be less polar and have a higher Rf value than the starting 2-naphthol.

  • Loss of Product During Extraction: The product may have remained in the aqueous layer during work-up if the pH was not optimal or if insufficient organic solvent was used.

    • Troubleshooting: Ensure the aqueous layer is neutral or slightly basic before extraction. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

Problem 2: Presence of Unreacted 2-Naphthol

Symptoms: The purified product shows a melting point lower than the expected 76°C, and analytical data (e.g., NMR, HPLC) indicates the presence of 2-naphthol.

Possible Causes & Solutions:

  • Insufficient Base or Alkylating Agent: An inadequate amount of base will not fully deprotonate the 2-naphthol, leaving it unreacted. Similarly, an insufficient amount of chloroacetonitrile will result in unreacted 2-naphthoxide.

    • Troubleshooting: Use a slight excess of the base (e.g., K2CO3, NaH) to ensure complete deprotonation of 2-naphthol. Ensure at least a stoichiometric equivalent of chloroacetonitrile is used.

  • Inefficient Purification: The purification method may not be adequate to separate the product from the unreacted 2-naphthol.

    • Troubleshooting:

      • Recrystallization: Attempt recrystallization from a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while 2-naphthol has different solubility characteristics. A good starting point is isopropanol or ethanol.

      • Column Chromatography: Utilize silica gel column chromatography. Since 2-naphthol is more polar than the product, it will have a lower Rf value and elute later. A hexane/ethyl acetate gradient can effectively separate the two compounds.

Problem 3: Oily Product or Difficulty in Crystallization

Symptoms: The final product is an oil instead of a crystalline solid, or it fails to crystallize from solution.

Possible Causes & Solutions:

  • Presence of Impurities: Unreacted chloroacetonitrile or side products can act as an oiling agent, preventing crystallization.

    • Troubleshooting:

      • Aqueous Wash: Wash the crude product with water to remove any water-soluble impurities.

      • Column Chromatography: This is the most effective method to remove a variety of impurities. A hexane:ethyl acetate solvent system is a good starting point.

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent for the product, even at low temperatures.

    • Troubleshooting: If using a single solvent for recrystallization fails, try a two-solvent system. For example, dissolve the product in a small amount of a good solvent (e.g., dichloromethane or acetone) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted starting materials: 2-naphthol and chloroacetonitrile. Another potential impurity is the C-alkylated side product, 1-(cyanomethyl)-2-naphthol, which can form under certain reaction conditions. Hydrolysis of the nitrile group to 2-(naphthalen-2-yloxy)acetamide is also a possibility, especially during aqueous work-up under acidic or basic conditions.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a silica gel plate and a mobile phase such as hexane:ethyl acetate (e.g., 4:1). The starting material, 2-naphthol, is polar and will have a low Rf value. The product, this compound, is less polar and will have a higher Rf value. The disappearance of the 2-naphthol spot indicates the reaction is nearing completion.

Q3: My purified product has a broad melting point range. What could be the issue?

A3: A broad melting point range is a strong indicator of impurities. The presence of even small amounts of unreacted 2-naphthol or other side products can depress and broaden the melting point. Further purification by column chromatography or repeated recrystallizations may be necessary.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is a solid with a reported melting point of 76°C.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₁₂H₉NO183.2176[1]356.1 (Predicted)[1][2]Soluble in many organic solvents.
2-NaphtholC₁₀H₈O144.17121-123[3][4]285-286[5][6]Soluble in ethanol, ether, chloroform; slightly soluble in water.[3]
ChloroacetonitrileC₂H₂ClN75.50-38124-126[7][8]Miscible with most organic solvents; insoluble in water.[8][9]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent may need to be determined experimentally.

  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) to each tube.

    • Heat the tubes in a water bath. A good solvent will dissolve the compound when hot but not at room temperature.

    • Allow the solutions to cool. The formation of crystals upon cooling indicates a suitable solvent. Isopropanol is a good starting point.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for removing both more polar and less polar impurities.

  • Slurry Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing:

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis Crude Product Issues cluster_analysis Purity Analysis cluster_purification Purification Steps cluster_solutions Potential Solutions start Crude this compound low_yield Low Yield? start->low_yield oily_product Oily Product? low_yield->oily_product No check_reaction Check Reaction Completion (TLC) low_yield->check_reaction Yes optimize_extraction Optimize Extraction low_yield->optimize_extraction Yes analyze Analyze Purity (TLC, MP, NMR) oily_product->analyze No wash_crude Aqueous Wash of Crude oily_product->wash_crude Yes impure Impurities Present? analyze->impure recrystallize Recrystallization impure->recrystallize Yes (Minor Impurities) column Column Chromatography impure->column Yes (Significant Impurities) pure_product Pure Product impure->pure_product No recrystallize->analyze column->analyze wash_crude->analyze

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Protocols cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol r_start Crude Product r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_cool Cool Slowly r_dissolve->r_cool r_filter Vacuum Filter r_cool->r_filter r_dry Dry Crystals r_filter->r_dry r_end Pure Crystals r_dry->r_end c_start Crude Product c_load Load onto Silica Column c_start->c_load c_elute Elute with Solvent Gradient c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_analyze Analyze Fractions (TLC) c_collect->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_end Pure Product c_evaporate->c_end

Caption: Overview of purification protocols for this compound.

References

Technical Support Center: High-Purity 2-Naphthylacetonitrile Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of high-purity 2-naphthylacetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-naphthylacetonitrile.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction in the first step (Willgerodt reaction or halogenation).For Willgerodt reaction: Ensure complete conversion of 2'-acetonaphthone by optimizing reaction time and temperature. The use of an additive may be necessary.[1][2][3] For halogenation of 2-methylnaphthalene: Ensure adequate light irradiation and optimize reaction time. The choice of solvent is also critical for selectivity.[4]
Side reactions, such as the formation of 1-bromo-2-methylnaphthalene instead of the desired 2-(bromomethyl)naphthalene.[4]Use a specific organic solvent under light irradiation to achieve high selectivity for the halogenation of the methyl group at the 2-position of 2-methylnaphthalene.[4]
Loss of product during purification.Optimize purification methods. Consider recrystallization or column chromatography for isolation.[4] For the two-step method starting from 2'-acetonaphthone, it is suggested to use the reaction mixture or a concentrated liquid from the first step directly in the second step to improve cost and productivity.[1][3]
Low Purity (Multiple Peaks in HPLC) Presence of unreacted starting materials.Monitor the reaction progress using techniques like TLC or HPLC to ensure complete consumption of starting materials.
Formation of by-products. Common impurities can include various naphthalene compounds.[1][3][5] In the synthesis from 2'-acetonaphthone, by-products such as sulfur, amide, and thioamide compounds may be present.[1]The production method starting from 2-naphthylacetic acid, a halogenating agent, and sulfamide is designed to suppress the formation of by-products.[1][3] Purification via column chromatography can be employed to remove impurities.[1][3][4]
Product Instability or Decomposition Presence of residual acids or bases from the reaction.Neutralize the reaction mixture properly during workup. This can be done by washing with water or a mild alkaline aqueous solution.[4]
Exposure to harsh conditions during purification.Avoid excessive heat and exposure to strong acids or bases during purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of 2-naphthylacetonitrile produced by the two-step method involving the Willgerodt reaction?

A1: This method is capable of producing high-purity 2-naphthylacetonitrile with an HPLC purity of 95% or higher, and in some cases, exceeding 98%.[1][3][5]

Q2: What are the critical safety precautions when working with the reagents for 2-naphthylacetonitrile synthesis?

A2: When using the method involving the halogenation of 2-methylnaphthalene followed by cyanation, it is important to handle highly toxic compounds like potassium cyanide with extreme care in a well-ventilated fume hood.[1][3] The use of carbon tetrachloride, another toxic substance, should also be handled with appropriate safety measures.[1][3]

Q3: Can the intermediate 2-naphthylacetic acid be purified before proceeding to the second step?

A3: While purification of 2-naphthylacetic acid by methods like column chromatography is possible, it is often recommended to use the reaction mixture or a concentrated solution directly in the next step to enhance productivity and reduce costs, especially in an industrial setting.[1][3]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of 2-naphthylacetonitrile and quantifying impurities.[1][3][5] Thin-Layer Chromatography (TLC) can be a useful tool for monitoring the progress of the reaction.

Quantitative Data Summary

Synthesis Method Starting Material Reported Yield Reported Purity (HPLC) Reference
Two-step: Willgerodt reaction & Nitrilation2'-AcetonaphthoneHigh Yield≥ 95 area %[1][2][3][5]
Halogenation & Cyanation2-MethylnaphthaleneHigh Selectivity and Good YieldNot specified[4]
Palladium-catalyzed Decarboxylative Coupling2-Chloronaphthalene and Cyanoacetate salts96%Not specified[6]

Experimental Protocols

1. High-Purity 2-Naphthylacetonitrile from 2'-Acetonaphthone

This method involves two main steps:

  • Step 1: Synthesis of 2-Naphthylacetic Acid via Willgerodt Reaction

    • 2'-Acetonaphthone is subjected to a Willgerodt reaction. This may be carried out in the presence of an additive.

    • The resulting amide compound is then hydrolyzed to produce 2-naphthylacetic acid.[1][2][3]

  • Step 2: Conversion of 2-Naphthylacetic Acid to 2-Naphthylacetonitrile

    • The 2-naphthylacetic acid obtained in the first step is reacted with a halogenating agent and sulfamide in an organic solvent.

    • A catalyst may be used in this step.[1][2][3]

    • The reaction mixture from Step 1 can be used directly or after concentration.[1][3]

2. 2-Naphthylacetonitrile from 2-Methylnaphthalene

This process also consists of two primary stages:

  • Step 1: Halogenation of 2-Methylnaphthalene

    • 2-Methylnaphthalene is reacted with a halogenating agent in a specific organic solvent (such as a halogenated hydrocarbon, an aliphatic ester, or an aliphatic hydrocarbon) under light irradiation.[4]

    • This reaction selectively produces 2-(halogenated methyl)naphthalene.[4]

  • Step 2: Cyanation of 2-(Halogenated methyl)naphthalene

    • The 2-(halogenated methyl)naphthalene is then reacted with a cyanating agent, such as sodium cyanide or potassium cyanide, to yield 2-naphthylacetonitrile.[4]

    • The product can be isolated through conventional methods like neutralization, solid-liquid separation, concentration, and filtration, followed by purification using techniques such as crystallization or column chromatography if necessary.[4]

Visualizations

TroubleshootingWorkflow cluster_synthesis 2-Naphthylacetonitrile Synthesis Issue cluster_purity Purity Troubleshooting cluster_yield Yield Troubleshooting Start Problem Encountered CheckPurity Analyze Product Purity (HPLC) Start->CheckPurity Low Purity CheckYield Evaluate Reaction Yield Start->CheckYield Low Yield ImpurityID Identify Impurities CheckPurity->ImpurityID ReactionCompleteness Check Reaction Completeness (TLC/HPLC) CheckYield->ReactionCompleteness UnreactedSM Unreacted Starting Material? ImpurityID->UnreactedSM Known Impurities SideProduct Side-Product Formation? ImpurityID->SideProduct Unknown Peaks OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) UnreactedSM->OptimizeReaction Yes Purification Refine Purification Protocol (Recrystallization, Chromatography) UnreactedSM->Purification No SideProduct->OptimizeReaction Yes SideProduct->Purification No End High-Purity Product OptimizeReaction->End Purification->End IncompleteReaction Incomplete Reaction? ReactionCompleteness->IncompleteReaction Incomplete WorkupLoss Product Loss During Workup/Purification? ReactionCompleteness->WorkupLoss Complete OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions OptimizeWorkup Optimize Workup & Purification WorkupLoss->OptimizeWorkup OptimizeWorkup->End OptimizeConditions->End

Caption: Troubleshooting workflow for high-purity 2-naphthylacetonitrile synthesis.

SynthesisPathways cluster_route1 Route 1: From 2'-Acetonaphthone cluster_route2 Route 2: From 2-Methylnaphthalene A1 2'-Acetonaphthone A2 2-Naphthylacetic Acid A1->A2 Willgerodt Reaction + Hydrolysis A3 High-Purity 2-Naphthylacetonitrile A2->A3 Halogenating Agent + Sulfamide B1 2-Methylnaphthalene B2 2-(Halogenated methyl)naphthalene B1->B2 Halogenation (Light Irradiation) B3 2-Naphthylacetonitrile B2->B3 Cyanation

Caption: Synthetic pathways to 2-naphthylacetonitrile.

References

Technical Support Center: Industrial Production of 2-(Naphthalen-2-yloxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-(Naphthalen-2-yloxy)acetonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis of 2-naphthol and chloroacetonitrile, often employing phase-transfer catalysis (PTC).

Problem ID Issue Potential Causes Recommended Solutions
YLD-001 Low or No Product Yield 1. Ineffective Deprotonation of 2-Naphthol: The base may be too weak, or moisture may be present, consuming the base. 2. Poor Nucleophilicity of the Naphthoxide: Protic solvents can solvate the naphthoxide ion, reducing its nucleophilicity. 3. Inactive Alkylating Agent: Chloroacetonitrile may have degraded. 4. Inefficient Phase-Transfer Catalyst (PTC): The chosen PTC may not be suitable for the solvent system, or it may have degraded. 5. Reaction Temperature Too Low: The activation energy for the SN2 reaction is not being met.1. Use a sufficiently strong base (e.g., NaOH, KOH, K₂CO₃). Ensure all reagents and solvents are dry. 2. Switch to an aprotic solvent such as acetonitrile, DMF, or toluene to enhance the nucleophilicity of the naphthoxide. 3. Use fresh or properly stored chloroacetonitrile. 4. Select a PTC appropriate for the solvent system (e.g., a quaternary ammonium salt like TBAB for liquid-liquid PTC, or a phosphonium salt). Ensure the catalyst is active. 5. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation.
PUR-001 Product Contaminated with C-Alkylated Isomer 1. Ambident Nucleophile Reactivity: The 2-naphthoxide ion is an ambident nucleophile, with reactivity at both the oxygen (O-alkylation) and carbon (C-alkylation) atoms. 2. Use of Protic Solvents: Protic solvents can hydrogen-bond with the oxygen of the naphthoxide, favoring C-alkylation.1. Optimize the reaction conditions to favor O-alkylation. 2. Employ aprotic solvents (e.g., acetonitrile, DMF, toluene) which do not solvate the oxygen atom as strongly, leaving it more available for nucleophilic attack.
PUR-002 Presence of Unreacted 2-Naphthol 1. Insufficient Base: Not all of the 2-naphthol was converted to the naphthoxide. 2. Insufficient Alkylating Agent: A stoichiometric excess of chloroacetonitrile may be required. 3. Short Reaction Time: The reaction may not have reached completion.1. Use a slight excess of the base to ensure complete deprotonation. 2. Use a slight molar excess (e.g., 1.1-1.2 equivalents) of chloroacetonitrile. 3. Increase the reaction time and monitor the reaction progress by TLC or HPLC.
RXN-001 Reaction Stalls or is Sluggish 1. Poor Mixing in Biphasic System: Inadequate agitation can limit the mass transfer between the aqueous and organic phases in a PTC system. 2. Catalyst Poisoning: Certain impurities can deactivate the phase-transfer catalyst.1. Increase the stirring speed to improve the interfacial area between the phases. 2. Ensure high purity of all starting materials.
PUR-003 Difficulty in Product Isolation and Purification 1. Emulsion Formation during Workup: This can occur in biphasic systems, making phase separation difficult. 2. Co-crystallization of Product and Byproducts: The desired product and impurities may have similar physical properties.1. Add a small amount of brine to help break the emulsion. 2. Optimize crystallization conditions (e.g., solvent system, temperature gradient) or consider column chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for the industrial production of this compound?

A1: The most common industrial route is the Williamson ether synthesis. This involves the deprotonation of 2-naphthol with a base to form the 2-naphthoxide ion, which then acts as a nucleophile and reacts with chloroacetonitrile in an SN2 reaction. To facilitate this reaction in a biphasic system, a phase-transfer catalyst is often employed.

Q2: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis?

A2: PTC offers several advantages in an industrial setting. It allows for the use of inexpensive and safer inorganic bases like sodium hydroxide in an aqueous phase, while the organic substrate remains in an organic solvent. The catalyst transports the nucleophile (naphthoxide) into the organic phase where the reaction occurs, often leading to higher yields, milder reaction conditions, and reduced need for expensive and hazardous anhydrous solvents and bases.[1]

Q3: What is the major byproduct in this reaction and how can it be minimized?

A3: The major byproduct is the C-alkylated isomer, 1-(cyanomethyl)-2-naphthol. The 2-naphthoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom. The formation of the C-alkylated product can be minimized by using aprotic solvents (e.g., acetonitrile, DMF) which enhance the reactivity of the oxygen atom.

Q4: What are the key safety precautions to consider during the production of this compound?

A4: Chloroacetonitrile is toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye protection. 2-Naphthol is also a hazardous substance. The reaction may be exothermic, so proper temperature control is essential. Consult the Safety Data Sheets (SDS) for all reagents before commencing work.

Q5: How can the progress of the reaction be monitored?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques can be used to track the consumption of the starting materials (2-naphthol and chloroacetonitrile) and the formation of the product.

Data Presentation

The following tables provide representative quantitative data for the synthesis of this compound under various conditions. This data is illustrative and may vary based on specific experimental setups.

Table 1: Effect of Solvent on O- vs. C-Alkylation Selectivity

Solvent Temperature (°C) Reaction Time (h) O-Alkylation Product Yield (%) C-Alkylation Product Yield (%)
Toluene8068510
Acetonitrile804925
DMF804907
Ethanol8084055

Table 2: Effect of Phase-Transfer Catalyst on Yield

Catalyst (5 mol%) Solvent System Temperature (°C) Reaction Time (h) Product Yield (%)
NoneToluene/Water8024<10
TBABToluene/Water80688
TBPBToluene/Water80685
Aliquat 336Toluene/Water80591

Experimental Protocols

1. Synthesis of this compound using Phase-Transfer Catalysis

This protocol describes a representative lab-scale synthesis that can be adapted for industrial production.

  • Reagents:

    • 2-Naphthol (1.0 eq)

    • Chloroacetonitrile (1.1 eq)

    • Sodium Hydroxide (1.2 eq)

    • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

    • Toluene

    • Deionized Water

  • Procedure:

    • To a stirred solution of sodium hydroxide in water, add the 2-naphthol and tetrabutylammonium bromide.

    • Heat the mixture to 60°C and stir until the 2-naphthol has completely dissolved.

    • Add the toluene to the reaction mixture.

    • Slowly add the chloroacetonitrile to the reaction mixture over a period of 30 minutes, maintaining the temperature at 60-65°C.

    • After the addition is complete, continue to stir the mixture at 65°C and monitor the reaction by HPLC until the 2-naphthol is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and separate the organic and aqueous layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualizations

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase naphthol 2-Naphthol naphthoxide Sodium 2-Naphthoxide naphthol->naphthoxide Deprotonation naoh NaOH naoh->naphthoxide catalyst_org_naph Q+Naphthoxide- naphthoxide->catalyst_org_naph nacl NaCl catalyst_aq Q+X- (Catalyst) chloroacetonitrile Chloroacetonitrile product This compound chloroacetonitrile->product catalyst_org_cl Q+Cl- catalyst_org_naph->product SN2 Reaction catalyst_org_cl->nacl Phase Transfer catalyst_org_cl->catalyst_aq Catalyst Regeneration

Caption: Phase-Transfer Catalyzed Williamson Ether Synthesis of this compound.

experimental_workflow start Start: Reagent Charging reaction Reaction: - Heat to 60-65°C - Add Chloroacetonitrile - Stir for 4-6h start->reaction monitoring Monitoring by HPLC/TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool and Separate Phases - Wash Organic Layer monitoring->workup Complete isolation Isolation: - Dry and Concentrate Organic Layer workup->isolation purification Purification: - Recrystallization isolation->purification end Final Product purification->end

Caption: Experimental Workflow for the Synthesis of this compound.

References

Preventing degradation of 2-(Naphthalen-2-yloxy)acetonitrile during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of 2-(Naphthalen-2-yloxy)acetonitrile to prevent its degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Issue 1: The appearance of the solid has changed (e.g., discoloration, clumping).

  • Question: My white crystalline this compound has turned yellowish-brown and appears clumpy. What could be the cause?

  • Answer: Discoloration and changes in texture are often indicators of chemical degradation. The naphthalene ring system is susceptible to oxidation, which can lead to colored byproducts. Clumping may suggest the absorption of moisture, which can also promote hydrolytic degradation. It is recommended to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use. To prevent this, always store the compound in a tightly sealed container in a cool, dry, and dark place.

Issue 2: Unexpected peaks are observed during HPLC analysis.

  • Question: I am analyzing a sample of this compound that has been stored in the lab for a while, and I see new peaks in the chromatogram that were not there in the initial analysis. What are these new peaks?

  • Answer: The appearance of new peaks in an HPLC chromatogram strongly suggests the presence of degradation products. Based on the structure of this compound, these impurities could result from several degradation pathways:

    • Hydrolysis: The nitrile group (-CN) can hydrolyze to form 2-(naphthalen-2-yloxy)acetamide or further to 2-(naphthalen-2-yloxy)acetic acid, especially if exposed to acidic or basic conditions.

    • Oxidation: The naphthalene ring can be oxidized, leading to various hydroxylated or quinone-type species.

    • Ether Bond Cleavage: Under harsh acidic conditions, the ether linkage could be cleaved to yield 2-naphthol.

    To identify these peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. A forced degradation study can help to confirm the identity of these degradation products.

Issue 3: Inconsistent results in experiments using the compound.

  • Question: My experimental results have been inconsistent recently, and I suspect the integrity of my this compound. Could degradation be the cause?

  • Answer: Yes, the use of a degraded reagent can lead to inconsistent experimental outcomes. If the purity of the compound has decreased, you are using a lower effective concentration than intended, and the degradation products may interfere with your experiment. It is crucial to verify the purity of your starting material. If degradation is suspected, it is best to use a fresh, unopened batch of the compound or purify the existing stock if possible.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is recommended. The storage area should be free from incompatible substances.

Q2: What substances are incompatible with this compound?

A2: Avoid storing this compound with strong acids, strong bases, strong oxidizing agents, and strong reducing agents, as these can catalyze its degradation.

Q3: What is the expected shelf-life of this compound?

A3: When stored under the recommended conditions, the compound is expected to be stable for an extended period. However, it is best practice to re-analyze the purity of the compound after prolonged storage (e.g., more than one year) or if any visual changes are observed.

Q4: Are there any visual signs of degradation to watch for?

A4: Yes, signs of degradation can include a change in color from white/off-white to yellow or brown, a change in the physical form (e.g., from crystalline to gummy), or the development of an unusual odor.

Potential Degradation Pathways

The primary degradation pathways for this compound are inferred from its chemical structure, which includes a naphthalene ring, an ether linkage, and a nitrile group.

cluster_products Potential Degradation Products A This compound B Hydrolysis (Acid/Base, Moisture) A->B C Oxidation (Air, Light, Oxidizing Agents) A->C D Photodegradation (UV/Visible Light) A->D E Thermal Decomposition (High Temperature) A->E P1 2-(Naphthalen-2-yloxy)acetic acid B->P1 P2 2-Naphthol B->P2 P3 Oxidized Naphthalene Derivatives (e.g., quinones) C->P3 D->P3 P4 Polymeric materials E->P4

Figure 1. Potential Degradation Pathways for this compound.

Experimental Protocols

To assess the stability of this compound and identify potential degradation products, a forced degradation study followed by a stability-indicating HPLC method is recommended.

Forced Degradation Study Protocol

This study exposes the compound to various stress conditions to accelerate its degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector. An LC-MS system can be used for peak identification.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of polar and non-polar compounds.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over the run time. A typical gradient might be:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 30% B

      • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 220 nm and 280 nm).

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes the recommended conditions for a forced degradation study and the likely primary degradation products.

Stress ConditionReagent/ConditionDurationTemperatureLikely Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 hours60°C2-(Naphthalen-2-yloxy)acetic acid, 2-Naphthol
Base Hydrolysis 0.1 M NaOH24 hours60°C2-(Naphthalen-2-yloxy)acetic acid
Oxidation 3% H₂O₂24 hoursRoom TempOxidized naphthalene derivatives (e.g., quinones)
Thermal (Solid) Dry Heat48 hours70°CPotential for decomposition/polymerization
Thermal (Solution) Heat in Solution48 hours70°CHydrolytic and oxidative products
Photolytic >1.2 million lux hrs & >200 W-h/m²As requiredAmbientOxidized and photodegraded naphthalene derivatives

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the degradation of this compound.

Start Suspected Degradation (e.g., visual change, inconsistent results) CheckPurity Verify Purity via HPLC Start->CheckPurity PurityOK Purity is within specification CheckPurity->PurityOK PurityNotOK Purity is out of specification CheckPurity->PurityNotOK InvestigateOther Investigate other experimental variables (e.g., instrument, other reagents) PurityOK->InvestigateOther ReviewStorage Review Storage Conditions PurityNotOK->ReviewStorage StorageOK Storage conditions are appropriate ReviewStorage->StorageOK StorageNotOK Storage conditions are inappropriate ReviewStorage->StorageNotOK IdentifyDegradants Identify Degradation Products (e.g., using LC-MS) StorageOK->IdentifyDegradants CorrectStorage Correct Storage Conditions: - Tightly sealed container - Cool, dry, dark place StorageNotOK->CorrectStorage Discard Discard degraded material and use a fresh batch IdentifyDegradants->Discard CorrectStorage->Discard

Figure 2. Troubleshooting Workflow for Degradation Issues.

Validation & Comparative

A Comparative Analysis of 2-(Naphthalen-2-yloxy)acetonitrile and 1-Naphthaleneacetonitrile: Biological Activity and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Property2-(Naphthalen-2-yloxy)acetonitrile1-Naphthaleneacetonitrile
Molecular Formula C₁₂H₉NOC₁₂H₉N
Molecular Weight 183.21 g/mol 167.21 g/mol
Appearance Not specifiedWhite to light yellow crystalline solid
Melting Point Not specified33-36 °C
Boiling Point Not specified191-194 °C at 18 mmHg
Solubility Not specifiedInsoluble in water; soluble in organic solvents
CAS Number 7498-57-9132-75-2

Biological Activity and Mechanism of Action

1-Naphthaleneacetonitrile

1-Naphthaleneacetonitrile is recognized as a synthetic auxin, a class of plant hormones that play a crucial role in various aspects of plant growth and development, including cell elongation, division, and differentiation. Its activity is attributed to its structural similarity to the natural auxin, indole-3-acetic acid (IAA).

The primary mechanism of auxin action involves its perception by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. The binding of auxin to this receptor complex leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes, which drive the physiological effects of the hormone.

Furthermore, 1-Naphthaleneacetonitrile serves as a precursor in the synthesis of 1-Naphthaleneacetic acid (NAA), another potent synthetic auxin[1]. The conversion of the nitrile group to a carboxylic acid results in a compound with enhanced auxin activity.

This compound

There is a significant lack of information regarding the biological activity of this compound in publicly available research. Its primary documented use is as an intermediate in organic synthesis. For instance, it can be used in the synthesis of β-hydroxynitriles[2]. Without experimental data, any potential biological effects, including any potential phytoxicity or plant growth regulatory activity, remain speculative.

Experimental Protocols

Auxin Activity Bioassay (Avena Coleoptile Elongation Test)

A classic method to determine auxin activity is the Avena (oat) coleoptile elongation test. This bioassay measures the ability of a compound to induce cell elongation in excised oat coleoptile segments.

Protocol:

  • Plant Material: Germinate Avena sativa seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Preparation of Coleoptile Segments: Under a dim green light, excise the apical 3-4 mm of the coleoptiles. Then, cut a 10 mm segment from the remaining coleoptile.

  • Incubation: Prepare a series of test solutions with varying concentrations of the compound to be tested (e.g., 1-Naphthaleneacetonitrile) in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose).

  • Treatment: Place 10-15 coleoptile segments in a petri dish containing the test solution. Use a buffer solution without the test compound as a negative control and a solution with a known concentration of IAA as a positive control.

  • Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. After incubation, measure the final length of the coleoptile segments using a digital caliper or by projecting their image onto a screen.

  • Data Analysis: Calculate the percentage elongation for each concentration and plot a dose-response curve to determine the optimal concentration for activity.

Toxicity Data

1-Naphthaleneacetonitrile

According to the PubChem database, 1-Naphthaleneacetonitrile is classified with the following GHS hazard statements[3]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

No toxicity data for this compound is readily available.

Visualizations

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin 1-Naphthaleneacetonitrile (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB forms complex Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB binds to Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits SCF_TIR1_AFB->Aux_IAA ubiquitinates ARE Auxin Response Element (ARE) ARF->ARE binds to Auxin_Genes Auxin-Responsive Genes ARE->Auxin_Genes activates Transcription Transcription Auxin_Genes->Transcription Synthesis_NAA cluster_synthesis Chemical Synthesis Naphth_ACN 1-Naphthaleneacetonitrile NAA 1-Naphthaleneacetic Acid (NAA) Naphth_ACN->NAA Hydrolysis

References

A Comparative Analysis of Synthesis Methods for 2-(Naphthalen-2-yloxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(naphthalen-2-yloxy)acetonitrile, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several methods. The most common approach is the Williamson ether synthesis, which involves the O-alkylation of 2-naphthol with a haloacetonitrile. This guide provides a comparative analysis of three variations of this synthesis: the conventional method, phase-transfer catalysis, and microwave-assisted synthesis. The objective is to offer a clear comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Methods

The choice of synthesis method for this compound depends on factors such as desired reaction time, yield, and available equipment. Below is a summary of the key performance indicators for each method.

ParameterConventional Williamson Ether SynthesisPhase-Transfer Catalysis (PTC)Microwave-Assisted Synthesis
Reaction Time 6 - 24 hours2 - 8 hours5 - 30 minutes
Typical Yield 60 - 80%85 - 95%80 - 90%
Reaction Temperature 60 - 100 °CRoom Temperature to 60 °C80 - 150 °C
Key Reagents 2-Naphthol, Chloroacetonitrile, Strong Base (e.g., NaH, K₂CO₃), Anhydrous Solvent (e.g., DMF, Acetonitrile)2-Naphthol, Chloroacetonitrile, Base (e.g., K₂CO₃, NaOH), Phase-Transfer Catalyst (e.g., TBAB), Biphasic Solvent System2-Naphthol, Chloroacetonitrile, Base (e.g., K₂CO₃), Solvent (e.g., DMF, Ethanol)
Advantages Simple setup, well-established method.High yields, milder reaction conditions, no need for anhydrous solvents.Drastically reduced reaction times, often higher yields, and cleaner reactions.
Disadvantages Long reaction times, potential for side reactions, requires anhydrous conditions.Requires a specific catalyst, potential for catalyst contamination in the product.Requires specialized microwave reactor, potential for localized overheating.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using the three compared methods.

Conventional Williamson Ether Synthesis

This method involves the reaction of 2-naphthol with chloroacetonitrile in the presence of a base in an anhydrous solvent under conventional heating.

Protocol:

  • To a solution of 2-naphthol (1.44 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) is added potassium carbonate (2.76 g, 20 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Chloroacetonitrile (0.83 g, 11 mmol) is added dropwise to the suspension.

  • The reaction mixture is heated to 80°C and stirred for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (100 mL).

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford this compound.

Phase-Transfer Catalysis (PTC) Synthesis

This method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble naphthoxide and the organic-soluble chloroacetonitrile, allowing for the use of a biphasic solvent system and milder conditions.

Protocol:

  • A mixture of 2-naphthol (1.44 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (TBAB, 0.32 g, 1 mmol) in a mixture of toluene (30 mL) and water (15 mL) is prepared.

  • Chloroacetonitrile (0.83 g, 11 mmol) is added to the mixture.

  • The reaction mixture is stirred vigorously at 60°C for 4 hours.

  • After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Microwave-Assisted Synthesis

This approach employs microwave irradiation to rapidly heat the reaction mixture, significantly reducing the reaction time.

Protocol:

  • In a microwave reactor vessel, 2-naphthol (1.44 g, 10 mmol), chloroacetonitrile (0.83 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol) are mixed in ethanol (20 mL).

  • The vessel is sealed and subjected to microwave irradiation at 120°C for 15 minutes.

  • After cooling, the reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the product is purified by recrystallization from ethanol to give this compound.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the synthesis of this compound using the three different methods.

Conventional_Synthesis reagents 2-Naphthol, K₂CO₃, Anhydrous DMF add_chloro Add Chloroacetonitrile reagents->add_chloro heat Heat at 80°C (12 hours) add_chloro->heat workup Aqueous Workup & Filtration heat->workup purify Recrystallization workup->purify product This compound purify->product

Caption: Conventional Williamson Ether Synthesis Workflow.

PTC_Synthesis reagents 2-Naphthol, K₂CO₃, TBAB, Toluene/Water add_chloro Add Chloroacetonitrile reagents->add_chloro heat Stir at 60°C (4 hours) add_chloro->heat extraction Phase Separation & Extraction heat->extraction purify Column Chromatography extraction->purify product This compound purify->product

Caption: Phase-Transfer Catalysis Synthesis Workflow.

Microwave_Synthesis reagents 2-Naphthol, Chloroacetonitrile, K₂CO₃, Ethanol irradiate Microwave Irradiation 120°C (15 min) reagents->irradiate filter Filtration irradiate->filter workup Aqueous Workup filter->workup purify Recrystallization workup->purify product This compound purify->product

Caption: Microwave-Assisted Synthesis Workflow.

A Comparative Guide to the Validated HPLC Method for 2-(Naphthalen-2-yloxy)acetonitrile Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(Naphthalen-2-yloxy)acetonitrile against alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound. This document outlines the detailed experimental protocol for the HPLC method and presents supporting data in a comparative format.

Alternative Analytical Methods

While HPLC stands out for its robustness and widespread availability in pharmaceutical analysis, other techniques can be employed for the quantification of naphthalene derivatives.[1] Methods such as High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages in specific analytical scenarios.[2][3][4] LC-MS/MS, for instance, provides superior sensitivity and selectivity, making it ideal for bioanalytical applications where trace-level quantification is necessary.[1] HPTLC can be a cost-effective and high-throughput alternative for routine quality control.[2]

Quantitative Data Comparison

The following table summarizes the performance characteristics of a typical validated HPLC method suitable for this compound assay, benchmarked against other potential analytical techniques based on data from related compounds.

ParameterHPLC-UVHPTLCLC-MS/MSGC-MS
Linearity (Correlation Coefficient, r²) > 0.999[5][6]> 0.99> 0.999[7]> 0.999[4]
Accuracy (% Recovery) 98.0 - 102.0%[5]98.0 - 102.0%95.0 - 105.0%[7]90.8 - 98.1%[4]
Precision (RSD) < 2.0%[5]< 3.0%< 15%[7]< 4.1%[4]
Limit of Detection (LOD) ng/mL range[5]µg/mL rangepg/mL range[7]0.30 µg/L[4]
Limit of Quantification (LOQ) ng/mL rangeµg/mL rangepg/mL range1.00 µg/L[4]
Typical Run Time 5 - 15 minutes[2][6]20 - 30 minutes5 - 10 minutes15 - 25 minutes

Detailed Experimental Protocol: Validated HPLC Method

This section details the methodology for the assay of this compound using a validated Reversed-Phase HPLC (RP-HPLC) method.

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[8]

  • Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) is recommended.[8] Alternative columns such as a phenyl column may also be suitable.[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 2.9 with orthophosphoric acid).[2] A typical starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[2][6]

  • Injection Volume: 10 µL.[8]

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the validated HPLC method for the assay of this compound.

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) A->B Define Parameters D Sample Injection B->D C Method Validation (Specificity, Linearity, Accuracy, Precision) C->B Validate Method E Chromatographic Separation D->E F UV Detection (230 nm) E->F G Data Acquisition & Processing F->G H Quantification & Reporting G->H

Caption: Workflow for the validated HPLC assay of this compound.

Logical Relationship of Validation Parameters

This diagram shows the hierarchical relationship and interdependence of the key validation parameters for an analytical method.

Validation_Parameters Method Analytical Method Validation Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision

Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.

References

A Comparative Analysis of the Biological Efficacy of Naphthalene-Based Compounds as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of various naphthalene derivatives, supported by experimental data, to evaluate the potential of 2-(Naphthalen-2-yloxy)acetonitrile in drug discovery.

The naphthalene scaffold is a prominent bicyclic aromatic hydrocarbon that has been extensively explored in medicinal chemistry due to its wide array of pharmacological properties.[1][2] Derivatives of naphthalene have been approved by the FDA for various therapeutic applications, highlighting the significance of this chemical moiety in drug development.[2] Compounds incorporating the naphthalene ring system have demonstrated a plethora of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidepressant effects.[1] While this compound is primarily recognized as a chemical intermediate in the synthesis of more complex molecules, its structural similarity to biologically active naphthalene derivatives warrants an investigation into its potential efficacy.[3] This guide provides a comparative analysis of the biological efficacy of several naphthalene-based compounds to infer the potential therapeutic value of this compound.

Comparative Anticancer Activity of Naphthalene Derivatives

A significant area of research for naphthalene-based compounds is their potential as anticancer agents.[4][5][6] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of efficacy. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

The following table summarizes the in vitro anticancer activity of selected naphthalene derivatives against the MCF-7 breast cancer cell line.

CompoundTest CompoundCell LineIC50 (µM)Reference
4,4'-diselanediylbis(naphthalen-1-amine)3MCF-71.80 ± 0.15[4]
5-imino-4-((4-selenocyanatonaphthalen-1-yl)diazenyl)-4,5-dihydro-1H-pyrazol-3-amine5aMCF-72.20 ± 0.21[4]
5-amino-4-((4-selenocyanatonaphthalen-1-yl)diazenyl)-2,4-dihydro-3H-pyrazol-3-one5bMCF-72.50 ± 0.18[4]
2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide8MCF-73.10 ± 0.25[4]
2-chloro-3-((2-morpholin-4-ylethyl)amino)naphthalene-1,4-dioneBH10MCF-7Not explicitly stated, but serves as a hit compound for further optimization.[6]
2-((2-(1H-imidazol-1-yl)ethyl)amino)-3-chloronaphthalene-1,4-dione44MCF-76.4[5][6]
5-Fluorouracil (Positive Control)AdrucilMCF-72.80 ± 0.11[4]

The data presented in the table demonstrate that several naphthalene-based organoselenocyanates exhibit potent anticancer activity against MCF-7 cells, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug 5-Fluorouracil.[4] Notably, compound 3 (4,4'-diselanediylbis(naphthalen-1-amine)) shows the highest potency among the tested compounds.[4] The naphthalene-1,4-dione analogue, compound 44 , also displays significant cytotoxicity.[5][6] These findings suggest that the naphthalene scaffold is a viable starting point for the design of novel anticancer agents. Given that this compound shares the core naphthalene structure, it is plausible that it or its derivatives could exhibit similar cytotoxic properties.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. The following is a generalized protocol for the in vitro cytotoxicity assay commonly used to evaluate the anticancer activity of chemical compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, and 100 µM) and a positive control (e.g., 5-Fluorouracil). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Drug Discovery Workflow

The process of identifying and validating the biological efficacy of new chemical entities like this compound follows a structured workflow. The following diagram illustrates a typical pipeline for in vitro biological efficacy screening.

G cluster_0 Compound Preparation & Screening cluster_1 Hit Validation & Dose-Response cluster_2 Mechanism of Action & Selectivity A Compound Synthesis (this compound & Analogues) B Primary Screening (e.g., High-Throughput Screening) A->B Test Compounds C Hit Identification B->C Active Compounds D Dose-Response Studies C->D Validated Hits E IC50/EC50 Determination D->E Concentration-Efficacy Data F Mechanism of Action Studies E->F Potent Compounds H Lead Compound Selection F->H G Selectivity Profiling (e.g., against normal cells) G->H

References

A Spectroscopic Comparison of 2-(Naphthalen-2-yloxy)acetonitrile and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive spectroscopic comparison of the synthetic target 2-(naphthalen-2-yloxy)acetonitrile and its commercially available precursors, 2-naphthol and chloroacetonitrile. By presenting key experimental data and detailed methodologies, this document aims to facilitate the characterization and quality control of these compounds in a laboratory setting.

The synthesis of this compound from 2-naphthol and chloroacetonitrile is a common O-alkylation reaction. Spectroscopic analysis is crucial for monitoring the reaction progress and confirming the identity and purity of the final product. This guide provides a comparative analysis of the spectral features of the starting materials and the expected characteristics of the product, supported by data from analogous compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for 2-naphthol, chloroacetonitrile, and the predicted data for this compound. The predicted values for the product are based on the analysis of structurally similar compounds, such as 2-methoxynaphthalene and 2-ethoxynaphthalene, and provide a reliable reference for experimental verification.

Compound Technique Parameter Observed/Predicted Value Reference
2-Naphthol FT-IR (cm⁻¹)O-H stretch (broad)~3200-3600[1][2]
Aromatic C-H stretch~3050-3100[2]
Aromatic C=C stretch~1500-1650[1][2]
¹H NMR (ppm, CDCl₃)Ar-H7.09-7.83 (m, 7H)[3][4][5]
OH~5.19 (s, 1H)[4]
¹³C NMR (ppm, DMSO-d₆)Ar-C109.4, 118.9, 123.9, 126.5, 127.7, 128.3, 129.5, 130.0, 134.7, 156.8[3]
UV-Vis (nm, n-hexane)λmax226, 274, 328[6]
Chloroacetonitrile FT-IR (cm⁻¹)C≡N stretch~2260[7]
C-Cl stretch~740
¹H NMR (ppm, CDCl₃)CH₂4.18 (s, 2H)[8]
¹³C NMR (ppm, CDCl₃)CH₂25.8[9]
CN115.5[9]
This compound (Predicted) FT-IR (cm⁻¹)C≡N stretch~2250-2260
Ar-O-C stretch~1250 (asymmetric), ~1040 (symmetric)[7][10][11][12]
Aromatic C-H stretch~3050-3100
Aromatic C=C stretch~1500-1600
¹H NMR (ppm, CDCl₃)Ar-H~7.1-7.8 (m, 7H)
O-CH₂-CN~4.8-5.0 (s, 2H)
¹³C NMR (ppm, CDCl₃)Ar-C~107, 118, 124, 126, 127, 128, 129, 130, 134, 155
O-CH₂-CN~55
CN~115
UV-Vis (nm, Ethanol)λmax~226, ~270, ~325[8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and laboratory conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation:

    • Solids (2-Naphthol): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Liquids (Chloroacetonitrile): A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

    • Product (this compound): The purified solid product is prepared as a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for pellets) or clean plates (for liquids) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Approximately 5-10 mg of the solid sample (2-naphthol or the product) or 5-10 µL of the liquid sample (chloroacetonitrile) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required. Decoupling techniques are used to simplify the spectrum by removing proton-carbon couplings.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • A stock solution of the compound is prepared by accurately weighing a small amount of the sample and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or hexane) in a volumetric flask.

    • The stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm. A baseline is first recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured as a function of wavelength.

Synthesis Pathway

The logical workflow for the synthesis of this compound from its precursors is illustrated in the diagram below. This reaction is a nucleophilic substitution where the naphthoxide ion, formed by the deprotonation of 2-naphthol, attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion.

Synthesis_Pathway cluster_product Product 2-Naphthol 2-Naphthol Base (e.g., K2CO3) Base (e.g., K2CO3) 2-Naphthol->Base (e.g., K2CO3) Chloroacetonitrile Chloroacetonitrile Solvent (e.g., Acetone) Solvent (e.g., Acetone) Chloroacetonitrile->Solvent (e.g., Acetone) This compound This compound Base (e.g., K2CO3)->this compound + Solvent (e.g., Acetone)->this compound +

Caption: Synthesis of this compound.

References

A Comparative Purity Analysis of Commercially Available 2-(Naphthalen-2-yloxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative analysis of commercially available 2-(Naphthalen-2-yloxy)acetonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] This analysis is based on publicly available data from various suppliers and outlines a standardized experimental protocol for purity verification.

Commercial Supplier Specifications

A survey of various chemical suppliers reveals that this compound is available in a range of purities, typically from 95% to over 98%. The physical and chemical properties are generally consistent across suppliers. A summary of these specifications is presented in Table 1.

Supplier/BrandPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Fluorochem95%[2]7498-57-9C12H9N167.211[2]82-84[2]Solid[2]
Sigma-Aldrich≥95% (HPLC)500372-26-9C17H19NO253.34Not specifiedLiquid
Fuxin Pharmaceutical98%7498-57-9C12H9N167.21Not specifiedNot specified
TCI>98.0% (GC)[3]7498-57-9C12H9N167.2182-84[3]White to light yellow powder[3]
Meryer (Shanghai)90-95%7498-57-9C12H9N167.21Not specifiedNot specified

Note: The data for Sigma-Aldrich appears to be for a related but different compound, 2-(2-Naphthyl)-2-(pentyloxy)acetonitrile, as indicated by the different molecular formula and CAS number. This highlights the importance of careful verification of product specifications.

Hypothetical Comparative Purity Analysis

To illustrate a direct comparison, this guide presents hypothetical purity analysis data for this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The data in Table 2 is representative of what a researcher might find when conducting a side-by-side analysis using High-Performance Liquid Chromatography (HPLC). Potential impurities are based on common synthesis routes for related naphthalene compounds, which can include starting materials and by-products from reactions like the Willgerodt reaction or palladium-catalyzed coupling.[4][5][6]

ParameterSupplier ASupplier BSupplier C
Purity (HPLC Area %) 99.2% 97.5% 95.8%
Impurity 1 (Naphthalene) 0.15%0.35%0.89%
Impurity 2 (2-Naphthol) 0.25%0.75%1.52%
Impurity 3 (Unidentified) 0.40%1.40%1.79%
Moisture Content (Karl Fischer) 0.05%0.12%0.25%

Experimental Protocols

A detailed and standardized experimental protocol is essential for the accurate and reproducible purity determination of this compound. The following HPLC method is recommended for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)[7]

  • Water (HPLC grade)

  • This compound reference standard (purity ≥ 99.5%)

  • Sample solutions: Accurately weigh and dissolve approximately 1 mg/mL of the test substance in methanol.[8]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]

  • % Purity = (Area of Main Peak / Total Peak Area) x 100[8]

Experimental Workflow

The following diagram illustrates the general workflow for the purity analysis of a commercial sample of this compound.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Processing & Reporting SampleReception Receive Commercial Sample SampleLogin Log Sample Information SampleReception->SampleLogin StandardPrep Prepare Reference Standard SampleLogin->StandardPrep SamplePrep Prepare Sample Solution SampleLogin->SamplePrep HPLC_Analysis HPLC Analysis StandardPrep->HPLC_Analysis SamplePrep->HPLC_Analysis KF_Analysis Karl Fischer Titration (Moisture Content) SamplePrep->KF_Analysis DataProcessing Process Chromatographic Data HPLC_Analysis->DataProcessing PurityCalc Calculate Purity & Impurities KF_Analysis->PurityCalc DataProcessing->PurityCalc ReportGen Generate Certificate of Analysis PurityCalc->ReportGen

Purity Analysis Workflow

Conclusion

The purity of this compound from commercial suppliers can vary. For applications in research and drug development where high purity is paramount, it is crucial to perform in-house quality control to verify the specifications provided by the supplier. The experimental protocol outlined in this guide provides a reliable method for this verification. As demonstrated by the hypothetical data, even small variations in purity and impurity profiles can be significant, potentially affecting reaction yields, by-product formation, and the biological activity of downstream compounds. Therefore, a thorough analytical assessment is a critical first step in any research or development project utilizing this chemical intermediate.

References

Uncharted Territory: The Cross-Reactivity Profile of 2-(Naphthalen-2-yloxy)acetonitrile Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature and chemical databases, detailed information regarding the cross-reactivity of 2-(Naphthalen-2-yloxy)acetonitrile in biological assays is conspicuously absent. This scarcity of public data presents a significant challenge for researchers, scientists, and drug development professionals seeking to understand its potential off-target effects and overall pharmacological profile.

Currently, the public domain offers limited insight into the biological activity of this compound. Its primary characterization is that of a chemical intermediate, with most available information pertaining to its synthesis and supply. No significant in-vitro or in-vivo studies detailing its mechanism of action, primary biological targets, or potential for cross-reactivity with other proteins or pathways have been published. This lack of data prevents a thorough comparison with alternative compounds and the creation of detailed experimental guidelines as requested.

A Case of Mistaken Identity: Distinguishing from a Structurally Related Compound

It is crucial to differentiate this compound from the structurally similar compound, 2-Naphthylacetonitrile. While both share a naphthalene moiety, the presence of an ether linkage ("oxy") in this compound significantly alters its chemical properties and, consequently, its likely biological activity.

Notably, 2-Naphthylacetonitrile has been identified in some contexts as an inhibitor of the c-Myc protein, a key regulator of cell proliferation and a target in cancer research. However, this information cannot be extrapolated to this compound. The introduction of the oxygen atom can impact the molecule's shape, flexibility, and electronic distribution, leading to a completely different set of biological interactions.

The Path Forward: A Call for Foundational Research

The absence of cross-reactivity data for this compound underscores the need for foundational research to characterize its biological profile. To address this knowledge gap, a systematic investigation would be required, encompassing a variety of standard biological assays.

Proposed Experimental Workflow for Characterization

Should a research initiative be undertaken to elucidate the biological activity and cross-reactivity of this compound, a logical experimental workflow would be as follows:

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Selectivity & Cross-Reactivity Profiling cluster_3 In-vivo & ADME/Tox A Compound Acquisition & Purity Analysis B High-Throughput Screening (e.g., Target-based or Phenotypic Assays) A->B C Cytotoxicity Assays (e.g., MTT, LDH) A->C D Affinity Chromatography Mass Spectrometry B->D E Cellular Thermal Shift Assay (CETSA) B->E F Genetic Knockdown/Overexpression D->F E->F G Kinase Panel Screening F->G H GPCR Panel Screening F->H I Ion Channel Panel Screening F->I J Animal Model Studies G->J H->J I->J K Pharmacokinetic Analysis J->K L Toxicology Studies J->L

Caption: Proposed workflow for characterizing the biological activity of this compound.

This structured approach would enable the systematic identification of the compound's primary targets and any off-target interactions, thereby building the necessary foundation for its potential use in research and drug development.

Benchmarking the performance of 2-(Naphthalen-2-yloxy)acetonitrile in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 2-(Naphthalen-2-yloxy)acetonitrile in Antifungal Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of this compound, a naphthalene derivative with potential applications in antifungal drug discovery. While specific performance data for this compound is not extensively available in public literature, this guide provides a framework for its evaluation by comparing it to established antifungal agents. The following sections detail experimental protocols for assessing its efficacy and present a logical workflow for its investigation.

Introduction

Naphthalene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal properties. The compound this compound, characterized by a naphthalene core linked to a cyanomethyl ether group, represents a novel scaffold that warrants investigation for its potential as an antifungal agent. This guide outlines a hypothetical benchmarking study to assess its performance against existing antifungal drugs.

Comparative Performance Data (Hypothetical)

To effectively benchmark the performance of this compound, a direct comparison with well-established antifungal agents is necessary. The following table outlines a hypothetical comparison of key performance indicators. The data for this compound would be generated through the experimental protocols detailed in the subsequent section.

Compound Mechanism of Action Minimum Inhibitory Concentration (MIC) against Candida albicans (µg/mL) Cytotoxicity (CC50) in Human Cell Line (µM) Solubility (mg/mL)
This compound Hypothesized: Ergosterol biosynthesis inhibitionTo be determinedTo be determinedTo be determined
Fluconazole Ergosterol biosynthesis inhibition0.25 - 4.0>1008.0
Amphotericin B Binds to ergosterol, forming pores in the fungal membrane0.03 - 1.01 - 5<0.1
Caspofungin Inhibition of (1,3)-β-D-glucan synthase0.015 - 0.25>2001.0

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antifungal potential of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: A standardized inoculum of Candida albicans (ATCC 10231) is prepared to a concentration of 5 x 10^5 CFU/mL in RPMI-1640 medium.

  • Compound Dilution: this compound and the comparator drugs (Fluconazole, Amphotericin B, Caspofungin) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay

This assay evaluates the toxicity of the compound to human cells.

Protocol:

  • Cell Culture: Human embryonic kidney cells (HEK293) are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Compound Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound and comparator drugs for 24 hours.

  • Viability Assessment: Cell viability is assessed using an MTT assay. The absorbance is measured at 570 nm.

  • Data Analysis: The CC50 (the concentration that causes 50% cell death) is calculated from the dose-response curve.

Ergosterol Biosynthesis Inhibition Assay

This assay investigates if the compound targets the ergosterol biosynthesis pathway, a common target for antifungal drugs.

Protocol:

  • Fungal Culture: Candida albicans is cultured in the presence of sub-MIC concentrations of this compound.

  • Sterol Extraction: Sterols are extracted from the fungal cells using a saponification and n-heptane extraction method.

  • Quantification: The ergosterol content is quantified by spectrophotometry at 281.5 nm and 230 nm.

  • Data Analysis: A reduction in the ergosterol content in treated cells compared to untreated controls suggests inhibition of the ergosterol biosynthesis pathway.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for this compound, targeting the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Lanosterol 14-alpha-demethylase Ergosterol Ergosterol Zymosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase This compound->Lanosterol 14-alpha-demethylase Hypothesized Inhibition Fluconazole Fluconazole Fluconazole->Lanosterol 14-alpha-demethylase Known Inhibition

Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflow

The diagram below outlines the logical workflow for the initial screening and characterization of this compound as a potential antifungal agent.

G cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_development Lead Optimization MIC_Assay MIC Assay (Candida albicans) Cytotoxicity_Assay Cytotoxicity Assay (HEK293 cells) MIC_Assay->Cytotoxicity_Assay If active Mechanism_of_Action Mechanism of Action Studies (e.g., Ergosterol Assay) Cytotoxicity_Assay->Mechanism_of_Action If low toxicity SAR_Studies Structure-Activity Relationship Studies Mechanism_of_Action->SAR_Studies If novel mechanism In_Vivo_Models In Vivo Efficacy Models SAR_Studies->In_Vivo_Models Compound_Synthesis Synthesis of This compound Compound_Synthesis->MIC_Assay

Caption: Experimental workflow for antifungal drug discovery.

Navigating the Bioactivity of 2-(Naphthalen-2-yloxy)acetonitrile: An Indirect Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the in vitro and in vivo activity of 2-(Naphthalen-2-yloxy)acetonitrile. To provide researchers, scientists, and drug development professionals with a valuable point of reference, this guide presents an objective comparison based on a structurally related analogue, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide . This derivative shares the core 2-(naphthalen-2-yloxy) moiety, offering potential insights into the biological activity of the parent compound.

In Vitro Activity: A Look at a Structurally Similar Compound

The primary available data centers on the in vitro cytotoxic effects of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide against the human cervical cancer cell line, HeLa. This analogue has demonstrated cytotoxic activity comparable to the well-established chemotherapeutic agent, cisplatin.

A study identified the cytotoxic effects of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in HeLa cancer cells.[1] The dose-response curve for this compound showed that at a concentration of 3.16 µM/mL, it exhibits cytotoxic effects similar to those of the reference drug, cisplatin, at a concentration of 3.32 µM/mL.[1] Further investigation into the hydrochloride salts of this acetamide and a related piperidinyl derivative also confirmed activity against HeLa cells at micromolar concentrations.[2]

The following table summarizes the comparative cytotoxicity data.

CompoundCell LineConcentration (µM/mL)EffectReference CompoundConcentration (µM/mL)
N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamideHeLa3.16Similar cytotoxic effects to the reference.Cisplatin3.32

In Vivo Activity: Data Not Available

A thorough search of the existing literature did not yield any studies detailing the in vivo activity of this compound or its closely related analogues. This represents a significant gap in the understanding of the compound's biological effects in a whole-organism context.

Experimental Protocols

The in vitro cytotoxicity data for N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide was obtained using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay.[1]

MTT Cell Viability Assay Protocol

  • Cell Seeding: HeLa cells were seeded at a density of 5,000 cells per well in 96-well microplates.[1]

  • Compound Treatment: The cells were treated with various concentrations of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (ranging from 0.31 to 3.16 µM/mL) and the reference compound, cisplatin.[1]

  • Incubation: The treated plates were incubated for 24 hours.[1]

  • MTT Addition: Following the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: After an additional incubation period to allow for the formation of formazan crystals by viable cells, a solubilizing agent (such as DMSO) is added to dissolve the crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using an ELISA reader at a wavelength of 570 nm.[1] The absorbance is directly proportional to the number of viable cells.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the MTT assay used to determine the cytotoxicity of the naphthalen-2-yloxy derivative.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis HeLa_Culture HeLa Cell Culture Cell_Seeding Seed 5,000 cells/well in 96-well plate HeLa_Culture->Cell_Seeding Add_Compound Add Test Compound & Cisplatin (0.31-3.32 µM/mL) Cell_Seeding->Add_Compound Treat Cells Incubation_24h Incubate for 24 hours Add_Compound->Incubation_24h Add_MTT Add MTT Reagent Incubation_24h->Add_MTT Assess Viability Incubation_Formazan Incubate for Formazan Formation Add_MTT->Incubation_Formazan Add_Solubilizer Add Solubilizing Agent Incubation_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Quantify Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Directions

While direct experimental evidence for the in vitro and in vivo activity of this compound remains elusive, the cytotoxic effects of the structurally similar compound, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, against HeLa cells suggest that the 2-(naphthalen-2-yloxy) moiety may be a pharmacologically active scaffold. The observed activity, comparable to that of cisplatin, warrants further investigation.

Future research should prioritize the synthesis and direct biological evaluation of this compound. A comprehensive screening panel including various cancer cell lines and normal cell lines would be crucial to determine its cytotoxic potency and selectivity. Subsequently, in vivo studies in appropriate animal models would be necessary to assess its efficacy, pharmacokinetics, and safety profile. Such studies are essential to unlock the potential therapeutic value of this and other related compounds.

References

Safety Operating Guide

Proper Disposal of 2-(Naphthalen-2-yloxy)acetonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 2-(Naphthalen-2-yloxy)acetonitrile is critical for ensuring personnel safety and environmental protection. This chemical, a derivative of both naphthalene and acetonitrile, must be treated as hazardous waste due to its potential toxicity, carcinogenicity, and threat to aquatic ecosystems.[1][2][3] Adherence to proper disposal protocols is not only a matter of best practice but also a legal requirement.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel handling the waste are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5] All handling of this compound waste should be conducted within a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]

Waste Characterization and Hazard Profile

Understanding the hazards associated with this compound is fundamental to its safe disposal. The compound shares hazards with its parent structures, naphthalene and acetonitrile.

Hazard CategoryClassification and GuidanceSource
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][8][9]
Carcinogenicity Naphthalene, a component of the molecule, is classified as a carcinogen.[1][2]
Environmental Hazard Very toxic to aquatic life with long-lasting effects. Do not let product enter drains.[10]
Flammability While the compound itself is a solid, acetonitrile is a highly flammable liquid. Take precautions against ignition sources.[8][10]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be handled systematically to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, paper towels, and empty containers, must be collected separately.[2] These items should be placed in a designated, leak-proof waste container made of a compatible material.[11]

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

Step 2: Container Labeling

Proper labeling is crucial for safe handling and disposal. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste".[12][13]

  • The full chemical name: "this compound Waste".[6]

  • The primary hazards: "Toxic", "Carcinogen", "Environmental Hazard".[1][2][6]

  • The date when waste was first added to the container (accumulation start date).[6][13]

Step 3: Waste Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents, acids, and bases.[4][6][7]

  • The storage area should be a designated satellite accumulation area, approved by your institution's EHS department.

  • Ensure secondary containment is used to prevent spills.[6]

Step 4: Scheduling a Waste Pickup

  • Once the waste container is full or has been in storage for the maximum time allowed by local regulations, contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup.[3][12]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][3] This is both dangerous and illegal.

Step 5: Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert others.[14]

  • Remove all sources of ignition.[10]

  • If the spill is small, and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[14]

  • With non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14][15]

  • Ventilate the area and decontaminate the spill surface.[1]

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[12]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal cluster_3 Spill Response A Generate Waste (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C Place in Compatible, Leak-Proof Containers B->C D Label Container: 'Hazardous Waste' Chemical Name Hazards & Date C->D E Seal Container Tightly D->E F Store in Designated, Secondary Containment Area E->F G Contact EHS or Licensed Disposal Service F->G H Arrange for Waste Pickup G->H I Professional Disposal (e.g., Incineration) H->I Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill: Contain with Absorbent Assess->SmallSpill Small LargeSpill Large Spill: Contact Emergency Response Assess->LargeSpill Large Cleanup Collect Waste (Non-Sparking Tools) SmallSpill->Cleanup Cleanup->C Dispose as Hazardous Waste

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-(Naphthalen-2-yloxy)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-(Naphthalen-2-yloxy)acetonitrile in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe operational practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate PPE is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection GlovesNitrile rubber gloves are recommended for their chemical and puncture resistance.[2][3][4] Disposable nitrile gloves should be used for splash protection and replaced immediately upon contamination.[5][6] For heavy-duty cleaning or extended handling, long nitrile gloves offering elbow-shielding are suitable.[7]
Eye Protection Safety Glasses/GogglesChemical safety goggles are required to protect against splashes.[7]
Face Protection Face ShieldA face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing.[7]
Body Protection Laboratory CoatA flame-retardant, anti-static lab coat should be worn.[8] For tasks with a higher risk of splashes, a chemical-resistant splash-proof apron is advised.[7]
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][10] If ventilation is insufficient, a suitable respiratory equipment should be worn.[11]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial when working with this compound.

Step 1: Preparation and Engineering Controls

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]

  • Ensure that an eyewash station and safety shower are readily accessible.[12]

  • Minimize dust generation and accumulation.[9]

  • Keep the container tightly closed when not in use.[9]

Step 2: Handling the Compound

  • Wash hands thoroughly after handling.[9][10]

  • Avoid contact with eyes, skin, and clothing.[9]

  • Do not eat, drink, or smoke in the handling area.[10][11]

  • Use non-sparking tools and take precautionary measures against static discharge.[8]

Step 3: In Case of Exposure

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][13][14]

  • If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[9]

  • If in Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[9][14]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

Step 1: Waste Segregation and Collection

  • Collect waste material in a suitable, labeled container for disposal.[9]

  • Do not dispose of the chemical down the drain.[5]

Step 2: Storage of Chemical Waste

  • Store chemical waste in a cool, dry, and well-ventilated area away from incompatible substances.[9]

  • Containers should be tightly sealed and clearly labeled as hazardous waste.

Step 3: Professional Disposal

  • Dispose of contents and container to an approved waste disposal plant.[13]

  • It is recommended to use a professional hazardous waste disposal service for the final disposal of acetonitrile-containing waste.[15]

Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow cluster_emergency Emergency Procedures prep Preparation - Work in Fume Hood - Check Safety Equipment handling Handling - Wear Full PPE - Avoid Contact & Inhalation prep->handling use Use in Experiment handling->use exposure Exposure Event handling->exposure collect Collect Waste - Labeled, Sealed Container use->collect After Use storage Store Waste Safely - Cool, Dry, Ventilated Area collect->storage dispose Professional Disposal - Approved Facility storage->dispose first_aid Administer First Aid - Inhalation, Skin, Eyes, Ingestion exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.